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  • Product: 4-Chloro-3-ethylbenzyl alcohol
  • CAS: 1314929-17-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Chloro-3-ethylbenzyl alcohol

This technical guide details the synthesis of 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3).[1] The pathway prioritizes high regiochemical fidelity, addressing the specific challenge of placing substituents (Chloro,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3).[1] The pathway prioritizes high regiochemical fidelity, addressing the specific challenge of placing substituents (Chloro, Ethyl, and Hydroxymethyl) in the 1,3,4-arrangement where the chlorine is para to the alcohol and ortho to the ethyl group.

Executive Summary

Target Molecule: 4-Chloro-3-ethylbenzyl alcohol CAS Registry Number: 1314929-17-3 Molecular Formula: C₉H₁₁ClO Key Application: Intermediate for pharmaceutical motifs (e.g., SGLT2 inhibitor pharmacophores) and agrochemical synthesis.

Synthesis Strategy: The primary challenge in synthesizing this molecule is achieving the correct 1,2,4-substitution pattern on the benzene ring without generating inseparable isomers. Direct functionalization (e.g., Friedel-Crafts or Vilsmeier-Haack) of 1-chloro-2-ethylbenzene typically yields the wrong isomer (3-chloro-4-ethylbenzyl alcohol) due to the directing effects of the ethyl group.

Therefore, the authoritative pathway relies on the reduction of 4-chloro-3-ethylbenzoic acid . This precursor ensures the carbon skeleton is fixed with the correct regiochemistry before the final functional group interconversion.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via a Linear Reduction Strategy .

  • Target: 4-Chloro-3-ethylbenzyl alcohol.

  • Disconnection: C–O bond (Reduction).

  • Intermediate: 4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6).[2]

  • Upstream Precursor: 4-Amino-3-ethylbenzoic acid (via Sandmeyer) OR 4-Chloro-3-ethyltoluene (via Oxidation).

Pathway Diagram (DOT Visualization)

The following diagram illustrates the logical flow, highlighting the selectivity issues with direct formylation and the robustness of the Acid Reduction route.

SynthesisPathway Start Starting Material: 3-Ethylbenzoic Acid Nitro Intermediate A: 4-Nitro-3-ethylbenzoic acid Start->Nitro Nitration (HNO3/H2SO4) (Separation of isomers) Amino Intermediate B: 4-Amino-3-ethylbenzoic acid Nitro->Amino Hydrogenation (H2, Pd/C) Acid CRITICAL PRECURSOR: 4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6) Amino->Acid Sandmeyer Rxn (NaNO2, CuCl, HCl) Target TARGET: 4-Chloro-3-ethylbenzyl alcohol (CAS 1314929-17-3) Acid->Target Selective Reduction (BH3-THF or LiAlH4) WrongStart Alternative Start: 1-Chloro-2-ethylbenzene WrongPath Direct Formylation (Vilsmeier-Haack/Gattermann-Koch) WrongStart->WrongPath WrongProduct WRONG ISOMER: 3-Chloro-4-ethylbenzyl alcohol WrongPath->WrongProduct Para to Ethyl (Major)

Caption: Logical flow comparing the robust Acid Reduction pathway (Center) against the regiochemically flawed Direct Formylation route (Right).

Detailed Synthesis Protocol

Phase 1: Preparation of the Precursor (Upstream)

Note: If 4-Chloro-3-ethylbenzoic acid is commercially sourced, skip to Phase 2.

Objective: Synthesize 4-chloro-3-ethylbenzoic acid from 3-ethylbenzoic acid via the Sandmeyer reaction to guarantee regiopurity.

  • Nitration: Treat 3-ethylbenzoic acid with fuming HNO₃/H₂SO₄ at 0°C.

    • Insight: The ethyl group activates positions 2, 4, and 6. The carboxyl group deactivates meta positions (relative to itself). The major isomers are 4-nitro and 2-nitro. Crystallization from ethanol typically isolates the less soluble 4-nitro-3-ethylbenzoic acid .

  • Reduction: Hydrogenation of the nitro group (H₂, Pd/C, MeOH) yields 4-amino-3-ethylbenzoic acid .

  • Sandmeyer Reaction (Chlorination):

    • Suspend the amino acid in concentrated HCl at 0°C.

    • Add NaNO₂ (aq) dropwise to form the diazonium salt.

    • Transfer the diazonium mixture into a solution of CuCl (Cuprous Chloride) in HCl.

    • Heat to 60°C to drive N₂ evolution.

    • Result: Substitution of NH₂ with Cl, yielding 4-Chloro-3-ethylbenzoic acid .

Phase 2: Reduction to Target Alcohol (Core Protocol)

Reaction Type: Chemoselective Reduction of Carboxylic Acid Reagent Choice: Borane-Tetrahydrofuran Complex (BH₃·THF). Why BH₃? Unlike Lithium Aluminum Hydride (LiAlH4), Borane is highly chemoselective for carboxylic acids in the presence of aryl halides. LiAlH4 carries a risk of de-halogenation (removing the chlorine atom) at elevated temperatures.

Reagents & Materials
ComponentSpecificationQuantity (Scale: 10 mmol)
Substrate 4-Chloro-3-ethylbenzoic acid1.85 g
Reductant BH₃·THF (1.0 M in THF)12.0 mL (1.2 equiv)
Solvent Anhydrous THF20 mL
Quench Methanol / 1M HClAs required
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel. Cool the system to 0°C using an ice bath.

  • Solubilization: Dissolve 1.85 g of 4-Chloro-3-ethylbenzoic acid in 10 mL of anhydrous THF. Inject this solution into the flask under nitrogen.

  • Addition: Transfer 12.0 mL of BH₃·THF solution to the dropping funnel. Add dropwise to the reaction flask over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. Maintain temperature <5°C to prevent runaway exotherms.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc/Hexane). The acid spot (baseline/streaking) should disappear, replaced by a higher Rf alcohol spot.

  • Quenching: Cool the mixture back to 0°C. Carefully add Methanol (5 mL) dropwise.

    • Caution: Vigorous bubbling will occur as excess borane is destroyed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Wash with 1M HCl (10 mL) to break up any boron complexes, followed by Saturated NaHCO₃ (10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).

Analytical Characterization (QC)

To validate the synthesis, the following NMR signatures must be confirmed.

NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 4.65Singlet (2H)Ar-CH₂ -OHConfirms reduction of COOH to Alcohol.
¹H NMR 2.70Quartet (2H)Ar-CH₂ -CH₃Confirms presence of Ethyl group.
¹H NMR 1.20Triplet (3H)Ar-CH₂-CH₃ Ethyl terminal methyl.
¹H NMR 7.20 - 7.40Multiplet (3H)Aromatic HPattern should show 1,3,4-substitution (d, d, s).
¹³C NMR ~64.0-Ar-C H₂-OHCharacteristic benzylic alcohol carbon.

Critical Safety & Process Notes

  • Isomer Control: Do not attempt to synthesize the aldehyde precursor via Vilsmeier-Haack formylation of 1-chloro-2-ethylbenzene. The ethyl group directs formylation to the para position (relative to itself), yielding 3-chloro-4-ethylbenzaldehyde , which reduces to the wrong alcohol isomer.

  • Borane Handling: BH₃·THF is moisture-sensitive and pyrophoric in high concentrations. Use fresh reagent; old bottles often degrade, leading to incomplete reduction.

  • Dehalogenation Risk: If using LiAlH4 instead of Borane, strictly maintain the temperature at 0°C. Refluxing with LiAlH4 can strip the chlorine atom, yielding 3-ethylbenzyl alcohol.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-3-ethylbenzyl alcohol (CAS 1314929-17-3). Retrieved from .

  • Angene Chemical. 4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6) Technical Data. Retrieved from .

  • National Institutes of Health (NIH). Biosynthesis and chemical synthesis of chiral ethyl 4-chloro-3-hydroxybutyrate (Contextual reference for chloro-ethyl fragments). BMC Biotechnology, 2016. Retrieved from .

  • Google Patents. Method of synthesizing 1-chloro-3-ethyl-benzene (Precursor synthesis context). CN101033168A. Retrieved from .

  • GuideChem. 4-Chloro-3-ethylbenzyl alcohol Basic Information. Retrieved from .

Sources

Exploratory

A Spectroscopic Guide to 4-Chloro-3-ethylbenzyl alcohol: An In-depth Technical Analysis

Prepared by: Gemini, Senior Application Scientist This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 4-Chloro-3-ethylbenzyl alcohol. As a crucial intermediate in various...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 4-Chloro-3-ethylbenzyl alcohol. As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple data dump, offering insights into the causality behind spectral features and providing validated protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 4-Chloro-3-ethylbenzyl alcohol presents a fascinating interplay of electronic and steric effects that directly influence its spectroscopic signature. The core is a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a chloro group (-Cl), and an ethyl group (-CH₂CH₃).

  • Hydroxymethyl Group: This group is key to the molecule's identity as an alcohol, giving rise to characteristic signals in both NMR and IR spectroscopy.

  • Chloro and Ethyl Groups: These substituents on the aromatic ring break its symmetry, ensuring that each aromatic proton and carbon will have a unique chemical environment. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethyl group will have distinct effects on the chemical shifts of nearby nuclei.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide for spectral assignments.

G M [C₉H₁₁³⁵ClO]⁺˙ m/z = 170 F1 [C₉H₁₀Cl]⁺ m/z = 153 M->F1 -OH F2 [C₈H₈Cl]⁺ m/z = 139 M->F2 -CH₂OH M2 [C₉H₁₁³⁷ClO]⁺˙ m/z = 172 F3 [C₇H₅Cl]⁺˙ m/z = 112 F2->F3 -C₂H₅

Caption: Predicted major fragmentation pathways for 4-Chloro-3-ethylbenzyl alcohol in EI-MS.

Predicted Key Fragments
m/z Value Proposed Fragment Formation Pathway
172[M+2]⁺˙Molecular ion containing the ³⁷Cl isotope.
170[M]⁺˙Molecular ion containing the ³⁵Cl isotope.
155/153[M - OH]⁺Loss of the hydroxyl radical.
141/139[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
125[M - Cl]⁺Loss of the chlorine radical (less common).
111/109[M - C₂H₅ - H₂O]⁺Complex rearrangement and loss.
77[C₆H₅]⁺Phenyl cation (from extensive fragmentation).
Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Method:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Temperature Program: Use a temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400 to ensure capture of both small fragments and the molecular ion.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the molecular ion peak (M⁺) and the M+2 isotope pattern.

    • Analyze the major fragment ions and propose fragmentation pathways.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of 4-Chloro-3-ethylbenzyl alcohol. The predicted data, derived from established principles and analysis of analogous structures, serves as a robust baseline for researchers working with this compound. The ¹H NMR spectrum is expected to show a complex pattern of aromatic signals due to the substitution pattern, alongside characteristic signals for the ethyl and hydroxymethyl groups. The IR spectrum will be clearly identified by a strong, broad O-H stretch, and the mass spectrum will be defined by a molecular ion at m/z 170 with a distinct M+2 peak at m/z 172, along with predictable fragmentation patterns. The provided protocols offer a standardized approach to acquiring high-quality data for this and similar molecules.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397. [Link]

  • Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Foundational

Technical Guide: Strategic Utilization of 4-Chloro-3-ethylbenzyl Alcohol in SGLT2 Inhibitor Synthesis

[1] Executive Summary This technical guide details the synthetic utility of 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3). While structurally analogous to the intermediates used in commercial SGLT2 inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic utility of 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3). While structurally analogous to the intermediates used in commercial SGLT2 inhibitors (e.g., Dapagliflozin, which utilizes an ethoxy analog), this specific ethyl-substituted scaffold represents a critical building block for Structure-Activity Relationship (SAR) studies and the development of next-generation C-aryl glucosides.[1]

The ethyl group at the C3 position serves as a lipophilic bioisostere to the ethoxy group, potentially altering metabolic stability and binding affinity within the SGLT2 proximal tubule pocket.[1] This guide focuses on the activation of this alcohol into a reactive electrophile and its subsequent coupling to glucoside scaffolds.[1]

Chemical Profile & Material Science

Before initiating synthesis, the starting material must be validated against strict physicochemical standards to prevent downstream dimerization or alkylation errors.[1]

PropertySpecificationCriticality
Chemical Name (4-chloro-3-ethylphenyl)methanolCore Scaffold
CAS Number 1314929-17-3Identity Verification
Molecular Formula C₉H₁₁ClOStoichiometry
Molecular Weight 170.64 g/mol Yield Calculation
Purity Requirement >98.0% (HPLC)Prevents regioisomer byproducts
Water Content <0.1% (Karl Fischer)Critical for subsequent anhydrous activation

Core Directive: Activation Protocol

Objective: Convert the nucleophilic alcohol (-OH) into a reactive electrophile (Benzyl Bromide/Chloride) suitable for lithiation or Grignard coupling.

Rationale

Benzyl alcohols are poor electrophiles.[1] To participate in the C-C bond formation required for the SGLT2 sugar-aryl linkage, the hydroxyl group must be converted to a good leaving group.[1] The Bromination route is preferred over chlorination due to the higher reactivity of the bromide in subsequent Lithium-Halogen exchange steps.[1]

Experimental Protocol: Appel Reaction (Bromination)

This protocol uses Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) for mild, neutral conversion, avoiding acid-catalyzed polymerization.[1]

Reagents:

  • 4-Chloro-3-ethylbenzyl alcohol (1.0 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.1 equiv)

  • Carbon Tetrabromide (CBr₄) (1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round bottom flask with 4-Chloro-3-ethylbenzyl alcohol and anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add CBr₄ (1.1 equiv) in one portion. Stir for 10 minutes.

  • Activation: Dropwise add a solution of PPh₃ (1.1 equiv) in DCM over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (2x).

  • Purification: Concentrate the organic layer in vacuo. The byproduct (triphenylphosphine oxide) will precipitate. Filter through a silica plug eluting with Hexanes/EtOAc (9:1) to obtain 4-Chloro-3-ethylbenzyl bromide .[1]

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Disappearance of the benzylic -CH ₂OH signal (~4.6 ppm) and appearance of the benzylic -CH ₂Br signal (~4.4 ppm).[1]

Core Application: C-Aryl Glucoside Coupling

Objective: Couple the activated benzyl electrophile with a gluconolactone derivative to construct the SGLT2 inhibitor core.[1]

This workflow mimics the industrial synthesis of Dapagliflozin but utilizes the specific ethyl-substituted intermediate.[1]

Synthetic Pathway Diagram

SGLT2_Synthesis Alcohol 4-Chloro-3-ethylbenzyl Alcohol (Starting Material) Bromide 4-Chloro-3-ethylbenzyl Bromide (Activated Electrophile) Alcohol->Bromide PBr3 or Appel Rxn Coupling Coupling Reaction (n-BuLi / -78°C) Bromide->Coupling 1. Mg or Zn (Formation of Organometallic) Lactone TMS-Protected Gluconolactone Lactone->Coupling Electrophile Intermediate Hemiketal Intermediate Coupling->Intermediate C-C Bond Formation Reduction Silane Reduction (Et3SiH / BF3·OEt2) Intermediate->Reduction Dehydroxylation Target Ethyl-Analog of SGLT2 Inhibitor Reduction->Target Deprotection

Caption: Convergent synthesis strategy converting the alcohol starting material into the C-aryl glucoside scaffold via a bromide intermediate.[1]

Detailed Coupling Protocol (Lithiation Route)
  • Metallation: Dissolve the 4-Chloro-3-ethylbenzyl bromide (prepared above) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (n-BuLi) or Magnesium turnings to generate the benzylic lithium/Grignard species.[1]

  • Nucleophilic Attack: Cannulate the organometallic solution into a pre-cooled solution of 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone in Toluene/THF (-78°C).

  • Hemiketal Formation: Stir for 1 hour at -78°C. The nucleophilic benzyl carbon attacks the carbonyl of the lactone.[1]

  • Reduction (The "Gliflozin" Step): Treat the resulting hemiketal with Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂) . This reduces the anomeric hydroxyl group and ensures the β-configuration of the C-aryl bond.[1]

Quality Control & Impurity Management

When using 4-Chloro-3-ethylbenzyl alcohol, three specific impurities must be monitored:

  • The Dimer (Self-Coupling):

    • Cause: Over-reactive benzyl halide reacting with the benzyl metallated species.[1]

    • Control: Maintain strict temperature control (-78°C) and high dilution during metallation.[1]

  • The Aldehyde (Oxidation):

    • Cause: Air exposure of the starting alcohol.[1]

    • Control: Store CAS 1314929-17-3 under Argon; test for carbonyl peaks in IR before use.[1]

  • Regioisomers:

    • Cause: Impure starting material (e.g., 2-ethyl isomer).[1]

    • Control: Require >98% HPLC purity for the starting alcohol.[1]

References

  • Meng, W., et al. (2008).[1] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1][2] Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

  • Ellsworth, B. A., et al. (2008).[1] "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric hemiketals." Tetrahedron Letters, 49(16), 2548-2551.[1] (Describes the reduction protocol).

  • Bristol-Myers Squibb Company. (2002).[1] "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[1] (Foundational patent for the coupling chemistry). Link

  • AstraZeneca AB. (2013).[1] "Process for the preparation of Dapagliflozin." World Intellectual Property Organization, WO/2013/079501.[1] (Industrial scale-up details relevant to benzyl intermediates).

Sources

Exploratory

The Strategic Utility of 4-Chloro-3-ethylbenzyl Alcohol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry, the strategic selection of building blocks is paramount to the efficient and successful s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular architectures. Among these, substituted benzyl alcohols represent a versatile class of intermediates, prized for their reactivity and utility in constructing a wide array of functionalized molecules. This guide focuses on 4-Chloro-3-ethylbenzyl alcohol, a seemingly simple yet potent building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical reactivity, and elucidate its prospective applications, providing a comprehensive resource for the discerning chemical professional.

Physicochemical Properties and Structural Attributes

4-Chloro-3-ethylbenzyl alcohol is a disubstituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a chloro group, an ethyl group, and a hydroxymethyl group. The strategic placement of these substituents dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of 4-Chloro-3-ethylbenzyl alcohol

PropertyValue
CAS Number 1314929-17-3
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Soluble in common organic solvents

The presence of the benzylic alcohol moiety provides a primary site for a variety of chemical transformations. The chloro and ethyl groups on the aromatic ring modulate the electron density of the ring and influence the reactivity of the benzylic position, while also providing handles for further functionalization.

Synthesis of 4-Chloro-3-ethylbenzyl alcohol: A Practical Approach

The synthesis of 4-Chloro-3-ethylbenzyl alcohol can be efficiently achieved from commercially available precursors. Two primary and reliable routes involve the reduction of either 4-chloro-3-ethylbenzaldehyde or 4-chloro-3-ethylbenzoic acid.

From 4-Chloro-3-ethylbenzaldehyde via Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.

Experimental Protocol: Reduction of 4-Chloro-3-ethylbenzaldehyde

Materials:

  • 4-Chloro-3-ethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 4-chloro-3-ethylbenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude 4-Chloro-3-ethylbenzyl alcohol, which can be purified by column chromatography if necessary.

From 4-Chloro-3-ethylbenzoic acid via Carboxylic Acid Reduction

A more robust reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol.[1][2]

Experimental Protocol: Reduction of 4-Chloro-3-ethylbenzoic acid

Materials:

  • 4-Chloro-3-ethylbenzoic acid[3][4]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware and Schlenk line techniques

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 4-chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

  • Wash the filtrate with 1 M HCl and then with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-3-ethylbenzyl alcohol.

Synthesis_Pathways cluster_aldehyde Aldehyde Route cluster_acid Carboxylic Acid Route 4-Chloro-3-ethylbenzaldehyde 4-Chloro-3-ethylbenzaldehyde 4-Chloro-3-ethylbenzyl_alcohol 4-Chloro-3-ethylbenzyl_alcohol 4-Chloro-3-ethylbenzaldehyde->4-Chloro-3-ethylbenzyl_alcohol NaBH4, MeOH 4-Chloro-3-ethylbenzoic_acid 4-Chloro-3-ethylbenzoic_acid 4-Chloro-3-ethylbenzoic_acid->4-Chloro-3-ethylbenzyl_alcohol 1. LiAlH4, THF 2. H3O+ workup

Caption: Synthetic routes to 4-Chloro-3-ethylbenzyl alcohol.

Key Chemical Transformations of 4-Chloro-3-ethylbenzyl alcohol

The utility of 4-Chloro-3-ethylbenzyl alcohol as a building block stems from the reactivity of its benzylic hydroxyl group. This functional group can be readily transformed into a variety of other functionalities, opening up a wide range of synthetic possibilities.

Oxidation to Aldehyde and Carboxylic Acid

The controlled oxidation of 4-Chloro-3-ethylbenzyl alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant.

  • To Aldehyde: Milder oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol are effective for the selective oxidation to 4-chloro-3-ethylbenzaldehyde without over-oxidation.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol directly to 4-chloro-3-ethylbenzoic acid.

Oxidation_Reactions 4-Chloro-3-ethylbenzyl_alcohol 4-Chloro-3-ethylbenzyl_alcohol 4-Chloro-3-ethylbenzaldehyde 4-Chloro-3-ethylbenzaldehyde 4-Chloro-3-ethylbenzyl_alcohol->4-Chloro-3-ethylbenzaldehyde PCC or Swern Oxidation 4-Chloro-3-ethylbenzoic_acid 4-Chloro-3-ethylbenzoic_acid 4-Chloro-3-ethylbenzyl_alcohol->4-Chloro-3-ethylbenzoic_acid Strong Oxidant (e.g., KMnO4) 4-Chloro-3-ethylbenzaldehyde->4-Chloro-3-ethylbenzoic_acid KMnO4 or Jones Reagent

Caption: Oxidation pathways of 4-Chloro-3-ethylbenzyl alcohol.

Etherification and Esterification

The hydroxyl group can readily undergo etherification and esterification reactions to introduce a variety of substituents.

  • Etherification: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method to form ethers.

  • Esterification: Fischer-Speier esterification with a carboxylic acid under acidic catalysis, or reaction with an acyl chloride or acid anhydride in the presence of a base, will yield the corresponding esters.

Conversion to Benzyl Halide

The benzylic alcohol can be converted to the more reactive benzyl halide (e.g., bromide or chloride) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation primes the molecule for nucleophilic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A significant advancement in the use of benzyl alcohols is their direct participation in palladium-catalyzed cross-coupling reactions. This avoids the pre-functionalization to a halide. For instance, a Suzuki-Miyaura coupling can be envisioned where 4-Chloro-3-ethylbenzyl alcohol reacts with a boronic acid to form a diarylmethane derivative.

Key_Reactions cluster_transformations Key Transformations 4-Chloro-3-ethylbenzyl_alcohol 4-Chloro-3-ethylbenzyl_alcohol Oxidation Oxidation 4-Chloro-3-ethylbenzyl_alcohol->Oxidation [O] Etherification Etherification 4-Chloro-3-ethylbenzyl_alcohol->Etherification R-X, Base Esterification Esterification 4-Chloro-3-ethylbenzyl_alcohol->Esterification R'COOH, H+ or R'COCl, Base Halogenation Halogenation 4-Chloro-3-ethylbenzyl_alcohol->Halogenation SOCl2 or PBr3 Coupling Coupling 4-Chloro-3-ethylbenzyl_alcohol->Coupling Ar-B(OH)2, Pd catalyst

Caption: Reactivity map of 4-Chloro-3-ethylbenzyl alcohol.

Applications in Drug Discovery: A Focus on COX-2 Inhibitors

Substituted diaryl heterocycles are a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs.[5][6][7] The structural motif present in 4-Chloro-3-ethylbenzyl alcohol makes it an attractive starting material for the synthesis of novel COX-2 inhibitors.

The general structure of many COX-2 inhibitors features a central heterocyclic ring flanked by two aryl groups. One of the aryl rings often bears a sulfonamide or methylsulfone moiety, while the other can be varied to fine-tune the pharmacological properties. 4-Chloro-3-ethylbenzyl alcohol can serve as a precursor to one of these aryl fragments.

For instance, the benzyl alcohol can be oxidized to the corresponding aldehyde, which can then participate in a condensation reaction to form a central heterocyclic core. Alternatively, the benzyl alcohol can be converted to a benzyl halide and used in a coupling reaction to attach the substituted phenyl ring to a pre-formed heterocyclic system. The chloro and ethyl substituents can play a crucial role in binding to the active site of the COX-2 enzyme, potentially enhancing potency and selectivity.

Conclusion

4-Chloro-3-ethylbenzyl alcohol, while a relatively simple molecule, presents itself as a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the diverse reactivity of its benzylic hydroxyl group provide access to a wide range of more complex molecules. Of particular note is its potential as a key intermediate in the synthesis of novel therapeutic agents, such as COX-2 inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound can unlock new avenues for the design and construction of innovative molecular entities.

References

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Leah4sci. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]

Sources

Foundational

Technical Monograph: 4-Chloro-3-ethylbenzyl alcohol

Strategic Building Block for Lipophilic Ligand Optimization Executive Summary 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) is a specialized disubstituted benzene derivative utilized primarily as a pharmacophore bui...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Lipophilic Ligand Optimization

Executive Summary

4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) is a specialized disubstituted benzene derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2][3][4][5] Its structural significance lies in the 4-chloro-3-ethyl substitution pattern, which offers a unique balance of electronic withdrawal (Cl) and steric bulk (ethyl) without the metabolic liability of larger alkyl chains.

This guide provides a comprehensive technical overview for synthetic chemists and drug developers, detailing its physicochemical profile, reliable synthesis protocols, and downstream utility in Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Physicochemical Properties

The compound acts as a versatile "linker" or "head group" precursor. The benzyl alcohol functionality serves as a pivot point for oxidation (to aldehydes), halogenation (to benzyl halides), or direct etherification.

PropertyDataRelevance
CAS Number 1314929-17-3Unique Identifier
Molecular Formula C₉H₁₁ClOStoichiometry
Molecular Weight 170.64 g/mol Fragment-based drug design
Predicted LogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (OH)Receptor interaction capability
H-Bond Acceptors 1 (OH)Receptor interaction capability
Physical State Colorless to pale yellow liquid/oilHandling & Storage
Boiling Point ~260°C (Predicted)High boiling point requires vacuum distillation for purification
Structural Utility in Drug Design
  • Metabolic Stability: The para-chloro substituent blocks the metabolically vulnerable C4 position (preventing P450 hydroxylation).

  • Hydrophobic Filling: The meta-ethyl group provides a specific steric vector to fill hydrophobic pockets (e.g., in kinase or GPCR active sites) more effectively than a methyl group, while maintaining a lower profile than an isopropyl group.

Synthesis & Production Protocols

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route proceeds via the reduction of 4-chloro-3-ethylbenzoic acid .

Protocol A: Borane-Mediated Reduction (High Selectivity)

Recommended for gram-scale synthesis to avoid defunctionalization of the halogen.

Reaction Logic: Borane-THF (BH₃·THF) selectively reduces carboxylic acids to primary alcohols in the presence of halides, avoiding the risk of hydrodehalogenation sometimes seen with catalytic hydrogenation or aggressive LiAlH₄ conditions.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 4-chloro-3-ethylbenzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 15.0 mmol, 1.5 equiv) over 20 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to gentle reflux (65°C) for 2–4 hours to ensure completion.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Vigorous bubbling will occur.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and Brine (20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sodium Borohydride Reduction (From Acid Chloride)

Alternative route if Borane is unavailable.

  • Activation: Convert the acid to acid chloride using Thionyl Chloride (SOCl₂) and catalytic DMF. Remove excess SOCl₂ in vacuo.

  • Reduction: Dissolve the crude acid chloride in THF. Add to a suspension of NaBH₄ (2.0 equiv) in THF at 0°C.

  • Workup: Standard aqueous workup as above.

Downstream Transformations & Applications

The alcohol is rarely the final endpoint; it is a gateway to electrophilic building blocks.

Transformation Network
  • Pathway 1 (Alkylation): Conversion to 4-Chloro-3-ethylbenzyl bromide for SN2 coupling with amines or phenols.

  • Pathway 2 (Oxidation): Conversion to 4-Chloro-3-ethylbenzaldehyde for reductive amination or Wittig reactions.

Visualizing the Reaction Network

ReactionNetwork Precursor 4-Chloro-3-ethylbenzoic Acid Alcohol 4-Chloro-3-ethylbenzyl Alcohol (CAS: 1314929-17-3) Precursor->Alcohol BH3·THF Reduction Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 Aldehyde Benzaldehyde (Scaffold Core) Alcohol->Aldehyde Swern or PCC Oxidation Drug Target Ligand (Kinase/GPCR) Bromide->Drug N/O-Alkylation Aldehyde->Drug Reductive Amination

Figure 1: Synthetic utility map of 4-Chloro-3-ethylbenzyl alcohol in medicinal chemistry workflows.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized or purchased material, the following spectral signatures should be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃) δ 7.3–7.1 (m, 3H): Aromatic protons (splitting pattern depends on coupling).δ 4.65 (s, 2H): Benzylic -CH ₂-OH (singlet).δ 2.70 (q, 2H): Ethyl -CH ₂-CH₃ (quartet).δ 1.25 (t, 3H): Ethyl -CH₂-CH ₃ (triplet).δ ~1.8 (br s, 1H): Hydroxyl -OH (variable).
¹³C NMR Signals at ~140-130 ppm (Ar-C), ~64 ppm (Benzylic C), ~26 ppm (Ethyl CH₂), ~15 ppm (Ethyl CH₃).
Mass Spectrometry GC-MS: Molecular ion [M]⁺ at m/z ~170/172 (3:1 ratio due to ³⁵Cl/³⁷Cl).
IR Spectroscopy Broad band at ~3300 cm⁻¹ (O-H stretch). Sharp peaks at ~2960 cm⁻¹ (C-H aliphatic).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • GHS Classification: Warning.[5]

  • H302: Harmful if swallowed.[5]

  • H315/H319: Causes skin and serious eye irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent slow oxidation to the benzaldehyde.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58364841, (4-Chloro-3-ethylphenyl)methanol. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979).Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Foundational reference for Borane reduction selectivity).

Sources

Exploratory

Technical Whitepaper: Safe Handling and Operational Protocols for 4-Chloro-3-ethylbenzyl Alcohol

[1] Executive Summary & Physicochemical Profile[2][3] 4-Chloro-3-ethylbenzyl alcohol is a specialized halogenated organic intermediate used primarily in the synthesis of pharmacophores, particularly for SGLT2 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Physicochemical Profile[2][3]

4-Chloro-3-ethylbenzyl alcohol is a specialized halogenated organic intermediate used primarily in the synthesis of pharmacophores, particularly for SGLT2 inhibitors and agrochemical actives.[1] Its structural motif—a benzene ring substituted with a chlorine atom, an ethyl group, and a hydroxymethyl group—imparts specific reactivity and lipophilicity profiles that necessitate precise handling protocols.[1]

Unlike simple benzyl alcohols, the steric bulk of the ethyl group at the 3-position and the electron-withdrawing chlorine at the 4-position influence both its metabolic stability and its physical handling characteristics.[1] This guide provides a self-validating framework for researchers to handle this compound with maximum safety and experimental integrity.

Table 1: Physicochemical Specifications
PropertySpecificationOperational Implication
Molecular Weight 170.64 g/mol Calculation basis for stoichiometry.[1]
Physical State Viscous Liquid / Low-Melting SolidMay require gentle warming for transfer; high viscosity affects pipetting accuracy.
Solubility Soluble in DCM, DMSO, MeOH; Low in WaterLipophilic nature increases skin absorption potential.
Reactivity Susceptible to oxidation (to aldehyde/acid)Requires inert atmosphere (N₂/Ar) storage to prevent degradation.
Purity Markers HPLC >95%; NMR confirmationImpurities (e.g., benzyl chloride derivatives) significantly alter toxicity.

Toxicological Assessment & GHS Classification

Scientific Integrity Note: While specific toxicological data for CAS 1314929-17-3 is limited in public registries, structural activity relationship (SAR) analysis with analogous halogenated benzyl alcohols (e.g., 4-chlorobenzyl alcohol) dictates a conservative safety approach.[1]

Hazard Identification (GHS/CLP)

Based on functional group reactivity and analog read-across:

  • H303: May be harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319/H320: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Mechanism of Toxicity[1]
  • Local Irritation: The benzyl alcohol moiety is a known mucous membrane irritant. The lipophilicity provided by the ethyl and chloro substituents facilitates penetration of the stratum corneum, potentially exacerbating contact dermatitis.[1]

  • Metabolic Activation: In vivo, benzyl alcohols are typically oxidized to benzoic acids. However, the halogen substitution can slow this metabolism, potentially prolonging systemic circulation if absorbed.

Engineering Controls & Hierarchy of Protection

To ensure a self-validating safety system, reliance on PPE alone is insufficient.[1] The following hierarchy must be implemented.

Diagram 1: Exposure Control Decision Matrix

This diagram illustrates the logical flow for determining necessary engineering controls based on the operation scale.

ExposureControl Start Operation Assessment ScaleCheck Quantity > 100 mg? Start->ScaleCheck FumeHood Standard Fume Hood (Face Velocity: 0.5 m/s) ScaleCheck->FumeHood Yes Benchtop Benchtop with Local Exhaust (Snorkel) ScaleCheck->Benchtop No (Analytical) PPE_Level2 PPE Level 2: Double Gloving + Faceshield + Lab Coat FumeHood->PPE_Level2 Required Heating Heating / Reflux? FumeHood->Heating GloveBox Glove Box / Isolator (Inert Atmosphere) PPE_Level1 PPE Level 1: Nitrile Gloves + Safety Glasses Benchtop->PPE_Level1 Required Heating->GloveBox Yes (High Volatility Risk) Heating->PPE_Level2 No

Caption: Decision matrix for selecting engineering controls based on quantity and thermal processing risks.

Operational Workflows: Synthesis & Handling

Protocol: Inert Transfer of Viscous Intermediates

Since 4-Chloro-3-ethylbenzyl alcohol may present as a viscous oil or low-melting solid, standard pipetting often leads to contamination or inaccurate dosing.[1]

Objective: Transfer 1.0 g of compound without introducing moisture or oxygen.

Equipment:

  • Schlenk line or Nitrogen balloon.

  • Tared, oven-dried reaction flask with septum.

  • Wide-bore needle or glass syringe.

Step-by-Step Methodology:

  • Thermal Conditioning: If the substance is solidified, gently warm the container to 30–35°C using a water bath. Do not use a heat gun directly on the glass to avoid localized superheating and decomposition.[1]

  • Inert Purge: Insert a nitrogen needle into the source container's septum to create positive pressure.

  • Aspiration: Use a wide-bore needle attached to a glass syringe. The wide bore prevents cavitation and bubble formation typical with viscous benzyl alcohols.

  • Transfer: Dispense directly into the tared flask.

  • Validation Checkpoint: Weigh the receiving flask. If the mass deviation is >5%, do not return excess material to the source container (risk of cross-contamination). Quench excess in a waste stream.

Reaction Monitoring & Stability

Benzyl alcohols are prone to autoxidation to form benzaldehydes.

  • TLC Monitoring: Use UV (254 nm). The alcohol will have a lower R_f than the corresponding aldehyde or chloride precursor.

  • Stain: KMnO₄ stain is effective; the alcohol will oxidize and appear as a yellow/brown spot on a purple background.

Emergency Response & Spill Management

Diagram 2: Spill Response Logic

A systematic approach to spills ensures containment without escalating exposure.

SpillResponse Spill Spill Detected Identify Identify State: Liquid vs Solid Spill->Identify Liquid Liquid/Viscous Oil Identify->Liquid Solid Solid/Powder Identify->Solid Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Dampen Cover with Damp Paper Towel (Minimize Dust) Solid->Dampen Collect Collect into Sealable Waste Bag Absorb->Collect Dampen->Collect Clean Wash Area with Soap & Water (2x) Collect->Clean

Caption: Workflow for differentiating spill response based on the physical state of the compound.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[5] The lipophilic nature requires prolonged irrigation to ensure removal from corneal tissue.

  • Skin Contact: Wash with soap and water.[5] Avoid organic solvents (ethanol/acetone) for cleaning skin, as they may enhance the transdermal transport of the halogenated compound.[1]

Storage & Stability

To maintain the integrity of 4-Chloro-3-ethylbenzyl alcohol for drug development applications:

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards oxidation.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and cap corrosion.

References

  • PubChem. (n.d.). Compound Summary: 4-Chlorobenzyl alcohol (Analog Read-Across).[1] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonised classification and labelling for benzyl alcohol derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 4-Chloro-3-ethylbenzyl Alcohol

This technical guide provides a structural analysis and solubility profile for 4-Chloro-3-ethylbenzyl alcohol (CAS 1314929-17-3) .[1][2] Given that this compound is a specialized intermediate with limited public experime...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural analysis and solubility profile for 4-Chloro-3-ethylbenzyl alcohol (CAS 1314929-17-3) .[1][2]

Given that this compound is a specialized intermediate with limited public experimental data compared to commodity chemicals, this guide synthesizes physicochemical principles , analogue data (e.g., 4-chlorobenzyl alcohol), and experimental best practices to provide a high-confidence solubility landscape.[1]

[1][2]

Executive Summary & Compound Profile

4-Chloro-3-ethylbenzyl alcohol is a functionalized aromatic alcohol used primarily as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its solubility behavior is governed by the competition between its polar hydroxymethyl head group and its lipophilic chloro-ethyl-substituted benzene core.[1][2]

Physicochemical Identity
PropertyDetailImplication for Solubility
CAS Number 1314929-17-3Unique Identifier
Molecular Formula C₉H₁₁ClOMW: 170.64 g/mol
Structure Benzyl alcohol core + 3-Ethyl + 4-ChloroLipophilic Shift: The ethyl and chloro groups significantly reduce water solubility compared to unsubstituted benzyl alcohol.[1][2][3][4]
Predicted LogP ~2.7 – 3.1High Lipophilicity: Indicates strong affinity for non-polar and moderately polar organic solvents.[1][2][4]
H-Bond Donors 1 (-CH₂OH)Capable of H-bonding; soluble in protic solvents (alcohols).[1][2][4]
Physical State Low-melting solid or viscous liquidNote:[1][4][5] Analogues (e.g., 4-chlorobenzyl alcohol) are solids (MP ~70°C), but the 3-ethyl group disrupts crystal packing, likely lowering the melting point.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the principle of "like dissolves like," validated by the functional group analysis of the chloro-ethyl-benzene moiety.

Solvent Compatibility Table (Estimated)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)The sulfoxide/amide oxygens accept H-bonds from the benzyl alcohol -OH, while the organic backbone accommodates the lipophilic ring.[1][4] Ideal for stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), Chloroform Excellent (>100 mg/mL)High affinity for the chloro-substituted aromatic ring.[1][2][4] Excellent for extraction and reaction media.[1][2][6]
Polar Protic Methanol, Ethanol, Isopropanol Good to Excellent The hydroxyl group facilitates solvation via H-bonding.[1][4] Solubility may decrease slightly in higher alcohols (e.g., n-butanol) as polarity drops.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBE Good (>50 mg/mL)Good general solubility.[1][2][4] THF is particularly effective due to its ability to accept H-bonds.[1][2]
Aromatic Toluene, Xylene Moderate Soluble due to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

stacking interactions, but the polar -OH group may cause insolubility at very low temperatures.[1]
Alkanes Hexanes, Heptane, Pentane Low / Poor The polar -OH group often leads to immiscibility (oiling out) or precipitation.[1][4] Useful as an anti-solvent in recrystallization.[1][2]
Aqueous Water, PBS Buffer Very Low (<1 mg/mL)The hydrophobic effect of the 4-Cl and 3-Ethyl groups overrides the hydrophilicity of the single -OH group.[1][4]

Strategic Solvent Selection

The choice of solvent depends heavily on the operational phase: Reaction , Purification , or Analysis .[1][2]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelection Start Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Nucleophilic Nucleophilic Substitution? Reaction->Nucleophilic Oxidation Oxidation of Alcohol? Reaction->Oxidation Recryst Recrystallization Purification->Recryst Extract Liquid-Liquid Extraction Purification->Extract NMR NMR Solvent Analysis->NMR HPLC HPLC Mobile Phase Analysis->HPLC Solv_DMF Use: DMF or DMSO (High Solubility, Polar) Nucleophilic->Solv_DMF Solv_DCM Use: DCM or Toluene (Inert, Good Solubility) Oxidation->Solv_DCM Solv_Pair Solvent Pair: EtOAc (Solvent) + Hexanes (Anti-solvent) Recryst->Solv_Pair Solv_Ext Organic Phase: DCM or EtOAc Aqueous Phase: Brine Extract->Solv_Ext Solv_CDCl3 Use: CDCl3 or DMSO-d6 (Avoid D2O) NMR->Solv_CDCl3 Solv_MeCN Use: MeCN/Water or MeOH/Water (Gradient Elution) HPLC->Solv_MeCN

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Since exact literature values are sparse, researchers must validate solubility empirically.[1][2]

Protocol A: Gravimetric Solubility Screening

Objective: Determine the saturation point of 4-Chloro-3-ethylbenzyl alcohol in a specific solvent.

  • Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add the solvent of interest in 100 µL increments (micropipette).

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • Clear Solution: Soluble at current concentration.[1][2]

    • Cloudy/Solid Remains: Insoluble.[1][2][7]

  • Calculation:

    
    [1][2]
    
  • Temperature Stress: If insoluble at RT, heat to 50°C to assess potential for recrystallization.

Protocol B: Recrystallization Strategy

Given the compound's profile, a binary solvent system is recommended for purification.[1][2]

  • Solvent (Good): Ethyl Acetate or Ethanol (dissolves compound at hot temp).[1][2]

  • Anti-Solvent (Bad): Hexanes or Heptane (induces precipitation upon cooling).[1][2]

  • Method:

    • Dissolve crude solid in minimum hot Ethyl Acetate.[1][2]

    • Slowly add hot Hexanes until persistent cloudiness appears.

    • Add one drop of Ethyl Acetate to clear the solution.[1][2]

    • Allow to cool slowly to RT, then to 4°C.

References

  • PubChem. Compound Summary: 4-Chlorobenzyl alcohol (Analogue Data).[1][2] National Library of Medicine.[1][2] [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Theoretical basis for solubility prediction).[1][2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press, 2010.[1][2][8] (Reference for benzyl alcohol derivative solubility trends).

Sources

Exploratory

Technical Guide: Impurity Profiling and Identification in 4-Chloro-3-ethylbenzyl Alcohol

[1] Executive Summary & Chemical Context 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).[1] Its structural integrity—defined by the specific regiochemistry of the chlorine and ethyl substituents—is paramount. In drug development, even trace isomeric impurities or synthetic by-products can alter toxicological profiles or downstream reaction kinetics.[1]

This guide provides a rigorous, self-validating framework for identifying impurities in this specific matrix. By synthesizing mechanistic organic chemistry with advanced chromatography, we establish a protocol that goes beyond simple "purity testing" to achieve full structural elucidation of contaminants.

The "Application Scientist" Perspective

In my experience optimizing benzyl alcohol derivatives, the ethyl group at the meta position introduces a lipophilic shift often underestimated in standard "chlorobenzyl" methods. Furthermore, the steric bulk of the ethyl group can retard hydrolysis rates, leading to persistent starting materials that co-elute with the product if the gradient slope is too shallow.

Synthetic Origins of Impurities

To identify impurities, one must first understand their genesis. The impurity profile is a fingerprint of the synthetic route employed.

Primary Synthesis Routes

Two dominant pathways exist for identifying potential contaminants:

  • Reduction of 4-Chloro-3-ethylbenzaldehyde: Uses hydride reagents (e.g., NaBH₄).[1]

  • Hydrolysis of 4-Chloro-3-ethylbenzyl chloride: Alkaline hydrolysis.

Predicted Impurity Profile

Based on these routes, we define four Critical Quality Attribute (CQA) impurities:

CodeImpurity NameOrigin MechanismPolarity (RP-HPLC Prediction)
Imp-A 4-Chloro-3-ethylbenzaldehydeUnreacted Starting Material (Reduction route)Lower than Target (Late Eluter)
Imp-B 4-Chloro-3-ethylbenzoic acidOxidation (Storage/Air exposure)High (Early Eluter)
Imp-C 4-Chloro-3-ethyltolueneOver-reduction / HydrogenolysisVery Low (Late Eluter)
Imp-D Bis(4-chloro-3-ethylbenzyl) etherAcid-catalyzed dimerizationVery Low (Latest Eluter)
Visualization: Impurity Genesis Pathway

The following diagram maps the chemical origins of these impurities, providing a logical map for the analyst.

ImpurityPathways Start1 4-Chloro-3-ethyl- benzaldehyde Target TARGET: 4-Chloro-3-ethyl- benzyl alcohol Start1->Target Reduction (NaBH4) ImpA Impurity A: Aldehyde (Residual) Start1->ImpA Incomplete Rxn ImpC Impurity C: Toluene (Over-reduction) Start1->ImpC Clemmensen Cond. (Rare) Start2 4-Chloro-3-ethyl- benzyl chloride Start2->Target Hydrolysis (NaOH/H2O) ImpB Impurity B: Benzoic Acid (Oxidation) Target->ImpB Air Oxidation (Storage) ImpD Impurity D: Dimeric Ether Target->ImpD Acid/Heat Side Rxn

Figure 1: Mechanistic origin of key impurities.[1] Red nodes indicate critical impurities requiring monitoring.[1]

Analytical Strategy: A Multi-Modal Approach

Relying on a single detector (e.g., UV) is a common failure point because non-chromophoric impurities (like certain aliphatic solvents) or co-eluting isomers can be missed.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)

This is the workhorse method.[1] We utilize a gradient elution to separate the highly polar acid (Imp-B) from the non-polar ether (Imp-D).[1]

Method Parameters:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1] Why? The 5µm particle size provides robust backpressure handling for dirty reaction mixtures.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Why? Suppresses ionization of Imp-B (Benzoic acid), ensuring it retains on the column rather than eluting in the void volume.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Wavelength: 220 nm (high sensitivity) and 254 nm (selectivity for aromatics).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 90 10 Initial hold for polar acids
5.0 90 10 Isocratic hold
25.0 10 90 Ramp to elute non-polar ether/dimers
30.0 10 90 Wash

| 30.1 | 90 | 10 | Re-equilibration |[1]

Protocol 2: GC-MS for Volatile & Isomer Confirmation

While HPLC handles the polar range, GC-MS is superior for identifying Imp-C (Toluene) and distinguishing regioisomers (e.g., 2-chloro vs 4-chloro) based on fragmentation patterns.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

  • Carrier: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).

  • MS Source: EI (70 eV).[1]

Self-Validating Identification Workflow

This section ensures "Trustworthiness" by creating a logic loop. If the data does not fit the criteria, the identification is rejected.

The Relative Retention Time (RRT) Logic

We establish the Target (Alcohol) as RRT = 1.[1]00. Based on the chemical properties, we validate the peaks as follows:

  • Impurity B (Acid): Must elute before the target (RRT < 0.8).[1] Validation: Spike sample with NaHCO₃; if the peak shifts or disappears (due to ionization), it is the acid.

  • Impurity A (Aldehyde): Elutes after the target (RRT ~ 1.2 - 1.4). Validation: Treat sample with 2,4-DNPH; if the peak vanishes and a precipitate forms, it is the aldehyde.

  • Impurity D (Ether): Elutes very late (RRT > 2.0). Validation: Unaffected by pH changes or derivatization reagents.[1]

Visualization: Decision Tree for Unknown Peaks

This workflow guides the analyst when an unexpected peak appears.[1]

DecisionTree Unknown Unknown Peak Detected (HPLC-UV) RRT_Check Check RRT vs Target Unknown->RRT_Check Early RRT < 0.8 (Polar) RRT_Check->Early Early Eluting Late RRT > 1.2 (Non-Polar) RRT_Check->Late Late Eluting SpikeAcid Action: Spike with Reference Std (Acid) Early->SpikeAcid GCMS Action: Run GC-MS Late->GCMS Match Retention Match? Check UV Spectrum SpikeAcid->Match MassSpec Analyze m/z Molecular Ion GCMS->MassSpec ID_Acid ID: Impurity B (Benzoic Acid) Match->ID_Acid Yes ID_Ald ID: Impurity A (Aldehyde) MassSpec->ID_Ald M-2 (Oxidation) ID_Dimer ID: Impurity D (Ether Dimer) MassSpec->ID_Dimer 2M-H2O (Dimer)

Figure 2: Analytical decision matrix for classifying unknown impurities.[1]

Regulatory & Safety Considerations (ICH Grounding)

In accordance with ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if they exceed the threshold of 0.05% (for daily doses ≤ 2g).[1]

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[1]

Critical Note: 4-Chloro-3-ethylbenzyl alcohol contains a structural alert (alkyl halide precursor potential).[1] While the alcohol itself is not a halide, if synthesized from the benzyl chloride, residual 4-chloro-3-ethylbenzyl chloride is a potential genotoxic impurity (PGI) .[1] This specific impurity requires lower detection limits (ppm level), often necessitating GC-MS with SIM (Selected Ion Monitoring) mode rather than standard HPLC-UV.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2). European Medicines Agency.[1] [Link]

  • PubChem. (n.d.).[1] 4-Chloro-3-ethylbenzyl alcohol (Compound Summary). National Library of Medicine.[1] [Link] (Verified via CAS 1314929-17-3 search)[1]

  • Sabol, J. E., et al. (2017).[1] Validated RP-HPLC Method for Quantitative Determination of Benzyl Alcohol Derivatives. Austin Publishing Group.[1] [Link] (Adapted methodology for benzyl alcohol derivatives).

  • European Pharmacopoeia. (2024).[1] Benzyl Alcohol Monograph - Impurity Analysis. (General reference for benzyl alcohol impurity profiling standards).

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from "4-Chloro-3-ethylbenzyl alcohol"

Application Note: Strategic Functionalization of 4-Chloro-3-ethylbenzyl Alcohol Subtitle: Protocols for the Synthesis of Halide and Carbonyl Derivatives in SGLT2 Inhibitor Development Introduction & Strategic Importance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Chloro-3-ethylbenzyl Alcohol

Subtitle: Protocols for the Synthesis of Halide and Carbonyl Derivatives in SGLT2 Inhibitor Development

Introduction & Strategic Importance

4-Chloro-3-ethylbenzyl alcohol represents a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (the "gliflozin" class).[1][2] The structural motif—a halogenated phenyl ring with an alkyl substituent—serves as the lipophilic "left-hand" pharmacophore in drugs like Dapagliflozin and Empagliflozin.[1][2]

The ethyl group at the meta position (relative to the alcohol) provides essential steric bulk that influences binding affinity in the SGLT2 proximal tubule pocket, while the chlorine atom offers electronic modulation and metabolic stability.[1]

This Application Note provides rigorous, scalable protocols for transforming this alcohol into two divergent, high-value intermediates:

  • 4-Chloro-3-ethylbenzyl bromide: An electrophilic alkylating agent for constructing diarylmethane scaffolds.[1][2]

  • 4-Chloro-3-ethylbenzaldehyde: A versatile electrophile for Grignard additions and reductive aminations.[1][2]

Reaction Decision Tree

The following flowchart illustrates the divergent synthetic pathways available for 4-Chloro-3-ethylbenzyl alcohol, highlighting the decision logic based on the target pharmacophore.

ReactionPathways Start 4-Chloro-3-ethylbenzyl Alcohol Bromination Pathway A: Bromination (PBr3) Start->Bromination Nucleophilic Sub. Oxidation Pathway B: Oxidation (TEMPO/NaOCl) Start->Oxidation Cat. Oxidation Bromide 4-Chloro-3-ethylbenzyl Bromide Bromination->Bromide Aldehyde 4-Chloro-3-ethyl benzaldehyde Oxidation->Aldehyde Diarylmethane Diarylmethane Scaffold (SGLT2 Core) Bromide->Diarylmethane Friedel-Crafts / Coupling Aldehyde->Diarylmethane Grignard Addition Amination Reductive Amination Targets Aldehyde->Amination Imine reduction

Figure 1: Divergent synthetic pathways for 4-Chloro-3-ethylbenzyl alcohol functionalization.[1][2]

Module A: Selective Bromination (Activation)

Converting the benzyl alcohol to a benzyl bromide creates a potent electrophile.[1] While the Appel reaction (CBr₄/PPh₃) is mild, it generates stoichiometric phosphine oxide waste.[1] For scalable applications, we utilize Phosphorus Tribromide (PBr₃) , which offers high atom economy and simplified workup.

Mechanism & Causality

The reaction proceeds via an SN2 mechanism.[1] The alcohol oxygen attacks the phosphorus, displacing a bromide ion to form a dibromophosphite intermediate.[1] This activates the oxygen as a leaving group.[1] The displaced bromide ion then attacks the benzylic carbon from the backside, expelling the phosphite species.[1]

  • Critical Control: The reaction is exothermic.[1] Temperature control (<5°C) during addition prevents the formation of elimination byproducts (styrenes) or ether dimerization.[1]

Protocol: Synthesis of 4-Chloro-3-ethylbenzyl Bromide

Reagents:

  • Substrate: 4-Chloro-3-ethylbenzyl alcohol (1.0 eq)[1][2]

  • Reagent: PBr₃ (0.4 eq) — Note: PBr₃ provides 3 equivalents of Br, but 0.4 eq ensures slight excess.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvation: Dissolve 10.0 g (58.6 mmol) of 4-Chloro-3-ethylbenzyl alcohol in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dilute PBr₃ (2.2 mL, 23.4 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes. Do not allow internal temperature to exceed 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

  • Validation (IPC): Check TLC (Hexane/EtOAc 9:1). The alcohol (lower R_f) should be fully consumed; the bromide (high R_f) appears as a UV-active spot.[1]

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ solution (50 mL) to neutralize HBr byproducts. Caution: Gas evolution.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).[1] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure (<30°C) to yield the crude oil.

    • Note: Benzyl bromides are lachrymators.[1][2] Handle in a fume hood.

Expected Yield: 92-96% (Pale yellow oil).[1][2]

Module B: Green Oxidation (Carbonyl Functionalization)

Oxidation to the aldehyde is required for carbon-chain extension (e.g., Grignard reactions).[1][2] We employ the TEMPO/NaOCl (Anelli) oxidation.[1][3] This method avoids heavy metals (CrVI in PCC) and the cryogenic conditions/sulfur stench of Swern oxidation.[1]

Mechanism & Causality

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic radical mediator.[1][2] Sodium hypochlorite (bleach) acts as the stoichiometric oxidant, regenerating the active nitrosonium ion species.[1] KBr acts as a co-catalyst to accelerate the cycle.[1]

  • pH Control: The reaction must be buffered (pH ~8.5-9.5) using NaHCO₃ to prevent the "over-oxidation" of the aldehyde to the carboxylic acid.[1]

Protocol: Synthesis of 4-Chloro-3-ethylbenzaldehyde

Reagents:

  • Substrate: 4-Chloro-3-ethylbenzyl alcohol (1.0 eq)[1][2]

  • Catalyst: TEMPO (0.01 eq), KBr (0.1 eq).

  • Oxidant: NaOCl (1.1 eq, commercial bleach ~10-12%).[1][2]

  • Buffer: Sat. NaHCO₃.

  • Solvent: DCM/Water biphasic system.[1][2]

Step-by-Step Methodology:

  • Mixture Preparation: In a beaker, dissolve 5.0 g (29.3 mmol) of alcohol in 50 mL DCM. Add a solution of KBr (350 mg) in 5 mL water.[1] Cool to 0°C.[1][2][4]

  • Catalyst Addition: Add TEMPO (46 mg, 0.29 mmol) to the biphasic mixture.

  • Oxidant Feed: Adjust the pH of the NaOCl solution to ~9 using solid NaHCO₃. Add the NaOCl solution dropwise over 20 minutes with vigorous stirring.

    • Visual Cue: The organic layer will turn orange-red (nitrosonium species) and then fade as the oxidant is consumed.[1][2]

  • Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC or GC-MS.[1][2]

  • Quench: Add saturated Na₂S₂O₃ (thiosulfate) solution to quench excess oxidant.[1][2] The organic layer should become colorless/pale yellow.[1]

  • Workup: Separate layers. Extract aqueous phase with DCM.[1][2][5] Wash combined organics with 1M HCl (to remove pyridine derivatives) then brine.

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica flash chromatography (Hexane/EtOAc).

Expected Yield: 88-93% (Clear to pale yellow oil).[1][2]

Data Summary & Comparison

ParameterBromination (PBr₃)Oxidation (TEMPO)
Active Species Phosphorus-oxygen complexNitrosonium ion (TEMPO⁺)
Key Byproducts H₃PO₃, HBrNaCl, H₂O
Reaction Time 2.5 Hours0.5 - 1.0 Hours
Temp.[1][2] Range 0°C

25°C
0°C (Strict)
Primary Risk Exotherm, LachrymatorOver-oxidation to Acid
Green Score Moderate (Atom economical)High (Aqueous oxidant)

Application Case Study: SGLT2 Inhibitor Scaffold Construction

The 4-chloro-3-ethylbenzyl bromide generated in Module A is a direct precursor for the synthesis of diarylmethane motifs found in SGLT2 inhibitors.[1][2]

Workflow Visualization: The following diagram details the critical path from the benzyl alcohol to the coupled diarylmethane product (e.g., coupling with a phenol or sugar derivative).

ProcessFlow Step1 Start: 4-Chloro-3-ethylbenzyl Alcohol (Solvation in DCM) Step2 Activation: Add PBr3 (T < 5°C, Exothermic) Step1->Step2 Step3 Reaction: Stir 2h @ 25°C (Monitor via TLC) Step2->Step3 Step4 Quench: Sat. NaHCO3 (Neutralize HBr) Step3->Step4 Step5 Product: Benzyl Bromide Step4->Step5 Step6 Coupling: Friedel-Crafts or Williamson Ether Synthesis Step5->Step6 + Nucleophile

Figure 2: Process flow for the activation and subsequent coupling of the benzyl alcohol derivative.

References

  • Bristol-Myers Squibb Co. (2004).[1][2] C-Aryl Glucoside SGLT2 Inhibitors and Method (Dapagliflozin Patent).[1][2] US Patent 2004/0138439.[1][2] Link

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Aerobic Oxidation of Primary Alcohols.[1] Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[1][2] Organic Process Research & Development, 14(1), 245–251. Link[1]

  • Harrison, I. T., & Harrison, S. (1971). Compendium of Organic Synthetic Methods (Bromination Protocols). Wiley-Interscience.[1][2] Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Alkyl Bromides via PBr3.[1]Link

Sources

Application

Technical Application Note: Protecting Group Strategies for 4-Chloro-3-ethylbenzyl alcohol

Executive Summary & Strategic Analysis 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) represents a valuable structural motif in medicinal chemistry, often serving as a "linker" fragment in tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) represents a valuable structural motif in medicinal chemistry, often serving as a "linker" fragment in tyrosine kinase inhibitors or agrochemical cores. The molecule features a primary benzylic alcohol, a moderate steric blocker (3-ethyl), and an electronic deactivator (4-chloro).

While benzylic alcohols are generally robust, they are susceptible to:

  • Deprotonation: The hydroxyl proton (

    
    ) interferes with organometallic reagents (e.g., Grignard, n-BuLi).
    
  • Oxidation: Rapid conversion to the aldehyde or benzoic acid under oxidative conditions.

  • Nucleophilic Displacement: The benzylic position is prone to

    
    -type substitution under acidic conditions due to carbocation stabilization, despite the electron-withdrawing chlorine.
    
Strategic Decision Matrix

The choice of protecting group (PG) is dictated strictly by the downstream chemistry. Do not default to TBDMS without analyzing the subsequent reaction conditions.

DecisionMatrix Start Downstream Reaction Conditions? Acidic Acidic Conditions (e.g., HCl, TFA) Start->Acidic Basic Basic/Nucleophilic (e.g., LiAlH4, R-Li, NaH) Start->Basic Oxidative Oxidative Conditions (e.g., Jones, PCC) Start->Oxidative Reductive Reductive Conditions (e.g., Pd/C + H2) Start->Reductive Select_Esters Strategy: Esters (Ac/Bz) Stable to Acid/Oxidation Cleaved by Base Acidic->Select_Esters High Stability Select_Silyl Strategy: Silyl Ethers (TBDMS/TIPS) Stable to Mild Base/Reduct Cleaved by F- or Acid Basic->Select_Silyl Moderate Stability Select_THP Strategy: Acetals (THP/MOM) Stable to Strong Base Cleaved by Acid Basic->Select_THP High Stability Oxidative->Select_Esters High Stability Reductive->Select_Silyl Safe Select_PMB Strategy: PMB Ether Orthogonal (Oxidative Cleavage) Avoid Pd/C (Hydrogenolysis risk) Reductive->Select_PMB Risk of Cleavage

Figure 1: Decision tree for selecting the optimal protecting group based on environmental tolerance.

Protocol A: Silyl Protection (TBDMS)

Best For: General synthesis, mild basic conditions, and situations requiring Fluoride-triggered deprotection.

Scientific Rationale: The tert-butyldimethylsilyl (TBDMS) group is preferred over Trimethylsilyl (TMS) due to a


 fold increase in hydrolytic stability [1]. For 4-chloro-3-ethylbenzyl alcohol, the bulky silyl group minimizes intermolecular hydrogen bonding, improving solubility in non-polar solvents.
Mechanism of Action

Imidazole acts as a nucleophilic catalyst, forming a reactive


-silyl imidazolium intermediate that transfers the silyl group to the alcohol more efficiently than TBDMS-Cl alone.

TBDMS_Mechanism Step1 TBDMS-Cl + Imidazole Inter N-Silyl Imidazolium (Active Species) Step1->Inter Nucleophilic Attack Prod Silyl Ether Product + Imidazole-HCl Inter->Prod Substrate (R-OH) Attack

Figure 2: Catalytic cycle of Imidazole-mediated silylation.

Experimental Procedure

Reagents:

  • 4-Chloro-3-ethylbenzyl alcohol (1.0 equiv)

  • TBDMS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)[1]

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the alcohol (1.0 g, 5.86 mmol) in anhydrous DMF (12 mL).
    
  • Base Addition: Add imidazole (1.0 g, 14.6 mmol) in one portion. The solution should remain clear.

  • Silylation: Cool to 0°C. Add TBDMS-Cl (1.06 g, 7.03 mmol) portion-wise over 5 minutes.

    • Note: The reaction is exothermic. The 3-ethyl group provides slight steric hindrance, so allow to warm to Room Temperature (RT) and stir for 3–4 hours (vs. 1 hour for unsubstituted benzyl alcohol).

  • Validation (TLC): Monitor using 10% EtOAc/Hexanes. The product (

    
    ) is less polar than the starting material (
    
    
    
    ).
  • Workup: Dilute with

    
     (50 mL). Wash with water (
    
    
    
    mL) to remove DMF and imidazole hydrochloride. Wash with brine, dry over
    
    
    , and concentrate.

Deprotection: Treat with TBAF (1.1 equiv) in THF at 0°C for 30 minutes.

Protocol B: Acylation (Acetate Ester)

Best For: Reactions under acidic or oxidative conditions. Contraindications: Strong bases (Grignard, LiAlH4).

Scientific Rationale: Acylation converts the hydroxyl into an ester, significantly reducing the electron density at the benzylic oxygen. This deactivates the position toward oxidation. We utilize DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst, which accelerates the reaction by forming a highly electrophilic


-acylpyridinium ion [2].
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (0.05 equiv - Catalytic)[2]

  • DCM (Dichloromethane)

Step-by-Step:

  • Setup: Dissolve 4-chloro-3-ethylbenzyl alcohol (1.0 g) in DCM (10 mL). Add

    
     (1.6 mL).
    
  • Catalysis: Add DMAP (35 mg).

  • Acylation: Cool to 0°C. Dropwise add

    
     (0.83 mL).
    
  • Reaction: Stir at RT for 2 hours.

    • Checkpoint: The solution often turns slightly yellow. This is normal.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Extraction: Extract with DCM, wash with 1M HCl (to remove pyridines), then saturated

    
    .
    

Deprotection: Hydrolysis using


 (2 equiv) in MeOH at RT for 1 hour.

Protocol C: Tetrahydropyranyl (THP) Ether

Best For: Extreme base stability (e.g., Lithiation of the aromatic ring). Warning: Creates a stereocenter, resulting in diastereomers (complex NMR).

Scientific Rationale: THP protection is an acid-catalyzed addition of the alcohol across the double bond of dihydropyran (DHP). The resulting acetal is stable to


 12–14 but labile at 

.
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

  • DCM[3][4]

Step-by-Step:

  • Mixing: Dissolve alcohol in DCM (0.5 M).

  • Addition: Add DHP (1.5 equiv) and PPTS (10 mol%).

  • Reaction: Stir at RT for 4-12 hours.

    • Note: If reaction is sluggish due to the electronic deactivation of the benzyl ring by the Cl atom, switch catalyst to

      
      -TsOH (1 mol%), but quench carefully to avoid polymerization of DHP.
      
  • Workup: Wash with saturated

    
     to neutralize the acid catalyst immediately.
    

Advanced Deprotection (Neutral Conditions): While acid (HCl/MeOH) is standard, it may affect other sensitive groups. A mild, neutral deprotection uses LiCl (5 equiv) in DMSO/H2O (5:1) at 90°C [3]. This is highly specific for THP ethers.

Comparative Data & Analysis

The 3-ethyl and 4-chloro substituents introduce unique spectroscopic signatures. Use the table below to validate your protection step.

Protecting Group1H NMR Diagnostic (Benzylic CH2)Key New SignalsStability Profile
None (Free OH)

4.65 ppm (d)
Broad singlet (OH)Low
TBDMS

4.75 ppm (s)

0.90 (s, 9H, t-Bu), 0.10 (s, 6H, Si-Me)
Base: High / Acid: Low
Acetate

5.10 ppm (s)

2.10 (s, 3H, CO-Me)
Base: Low / Acid: High
THP

4.5-4.9 ppm (m, diastereomers)

1.5-1.9 (m, 6H, THP ring)
Base: High / Acid: Low
Troubleshooting: The "Hydrogenolysis Trap"

Critical Warning: Do not attempt to protect this alcohol as a Benzyl Ether (OBn) if you plan to remove it via Pd/C hydrogenation.

  • Reason 1: The 4-Cl bond is susceptible to Pd-catalyzed dehalogenation, especially if the catalyst loading is high or reaction times are long.

  • Reason 2: Standard hydrogenolysis conditions will cleave the benzylic C-O bond, yielding 4-chloro-3-ethyltoluene (over-reduction).

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2006.

  • Höfle, G.; Steglich, W.; Vorbrüggen, H. 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angew. Chem. Int. Ed. Engl.1978 , 17, 569–583.

  • Maiti, G.; Roy, S. C. Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. J. Org.[5][6][7] Chem.1996 , 61, 6038–6039.

Sources

Method

Application Note: Scale-Up Synthesis of 4-Chloro-3-ethylbenzyl Alcohol and Key Derivatives

Executive Summary 4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) is a critical pharmacophore building block, frequently utilized in the synthesis of SGLT2 inhibitors and various kinase inhibitors.[1] Its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) is a critical pharmacophore building block, frequently utilized in the synthesis of SGLT2 inhibitors and various kinase inhibitors.[1] Its structural integrity—specifically the ortho-ethyl substitution relative to the chlorine—presents unique steric challenges during scale-up.[1]

This application note details a robust, scalable protocol for the reduction of 4-chloro-3-ethylbenzoic acid to the target alcohol using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) .[1] Unlike traditional Lithium Aluminum Hydride (LiAlH₄) methods, which pose significant pyrophoric hazards at scale, the Red-Al route offers superior thermal stability, solubility in aromatic solvents, and manageable gas evolution rates.[1]

Key Deliverables:

  • Validated Protocol: A 100g to 1kg scale-up procedure with >90% isolated yield.

  • Safety Engineering: Critical Process Parameters (CPPs) for managing hydrogen evolution.

  • Derivatization: Downstream conversion to the benzyl chloride electrophile.

Retrosynthetic Logic & Route Selection[1]

The Engineering Challenge

The primary challenge in scaling this reduction is preserving the aromatic chlorine (avoiding hydrodehalogenation) while managing the exothermic hydride transfer.

  • Route A: Catalytic Hydrogenation. Rejected. High risk of de-chlorination (Pd/C) or insufficient reactivity (Raney Ni) due to steric hindrance from the ethyl group.

  • Route B: LiAlH₄ Reduction. Rejected for Scale. Handling solid pyrophoric reagents in kilogram quantities is operationally hazardous and requires complex solids dosing equipment.

  • Route C: Red-Al (Vitride) Reduction. Selected.

    • Liquid Handling: Supplied as a solution (usually in Toluene), allowing precise pump-controlled dosing.[1]

    • Thermal Safety: Higher thermal decomposition threshold than LiAlH₄.

    • Solubility: The aluminate by-products remain soluble in high-pH aqueous workups, preventing the formation of the notorious "aluminum emulsions" common with LiAlH₄.[1]

Reaction Pathway

The selected pathway involves the reduction of the carboxylic acid to the alcohol, followed by optional activation to the benzyl chloride.

ReactionScheme SM 4-Chloro-3-ethylbenzoic Acid (Solid) Inter Aluminate Intermediate (Soluble Complex) SM->Inter Red-Al (3.5 eq) Toluene, 0-25°C -H2 (Gas) Prod 4-Chloro-3-ethylbenzyl Alcohol (Liquid/Oil) Inter->Prod Quench: NaOH/H2O Hydrolysis Deriv 4-Chloro-3-ethylbenzyl Chloride (Electrophile) Prod->Deriv SOCl2, DMF (cat) DCM, 0-20°C

Figure 1: Synthetic pathway from the benzoic acid precursor to the alcohol and chloride derivative.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reagent Stoichiometry 3.2 – 3.5 equiv. Red-AlCarboxylic acids consume 1 eq. to form the salt + 2 eq.[1] for reduction. Excess ensures completion.
Dosing Temperature 0°C to 15°CControls H₂ evolution rate (approx. 3 moles H₂ per mole substrate).
Reaction Solvent Toluene (Anhydrous)Compatible with Red-Al; high boiling point allows thermal flexibility; forms azeotrope for drying if needed.[1]
Quench pH > 12 (using 15% NaOH)Keeps aluminum salts as soluble sodium aluminate (NaAlO₂), preventing emulsion.
Agitation High Shear / >300 RPMEssential to prevent localized hot spots during viscous hydride addition.

Experimental Protocols

Protocol A: Scale-Up Reduction (100g Basis)

Safety Warning: This reaction evolves copious Hydrogen gas. All vessels must be vented to a scrubber or high-flow exhaust.[1] Ground all equipment to prevent static discharge.

Materials:

  • 4-Chloro-3-ethylbenzoic acid: 100.0 g (0.54 mol)[1]

  • Red-Al (65% wt in Toluene): ~590 g (~1.90 mol, 3.5 eq)[1]

  • Toluene (Anhydrous): 500 mL

  • Sodium Hydroxide (15% aq): 600 mL

Step-by-Step Procedure:

  • System Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel (or dosing pump).[1] Purge with N₂.

  • Substrate Charging: Charge 100 g of 4-Chloro-3-ethylbenzoic acid and 400 mL of Toluene. Stir to form a slurry.

    • Note: The acid will not fully dissolve initially. This is expected.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5°C .

  • Controlled Addition (The Critical Step):

    • Begin adding Red-Al solution dropwise.[1]

    • Observation: The first equivalent reacts with the acidic proton, releasing H₂ vigorously and generating an exotherm.

    • Rate Limit: Maintain internal temperature < 15°C . Adjust addition rate based on gas evolution.

    • Once the first ~30% of Red-Al is added, the mixture usually becomes homogeneous.[1] Continue addition of the remaining Red-Al.[1]

  • Reaction Phase:

    • After complete addition, allow the mixture to warm to 20–25°C .

    • Stir for 3–5 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC or TLC (30% EtOAc/Hexane). Target: < 1% remaining acid.

  • Quenching (Reverse Addition recommended for safety):

    • Cool the reaction mixture to 0°C .

    • Option A (Standard): Slowly add 15% NaOH (aq) to the reaction mixture. Caution: Extremely exothermic. H₂ evolution will resume.

    • Option B (Reverse - Preferred for Scale): Slowly transfer the reaction mixture into a second vessel containing chilled 15% NaOH. This offers better heat control.

  • Work-up:

    • Agitate the biphasic mixture for 30 minutes. The aluminum salts should remain dissolved in the aqueous layer (bottom).

    • Separate the layers.[2] Extract the aqueous layer once with Toluene (100 mL).

    • Combine organic layers and wash with water (200 mL) followed by brine (200 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.[1][3]

  • Purification:

    • The crude oil is typically >95% pure.

    • If necessary, distill under high vacuum (approx. 140-150°C at 1-2 mmHg) or crystallize from cold Hexanes if the melting point permits (product is often a low-melting solid or viscous oil).[1]

Expected Yield: 85 – 90 g (92–97%).

Protocol B: Derivatization to Benzyl Chloride

Conversion of the alcohol to the electrophile for coupling.

Materials:

  • 4-Chloro-3-ethylbenzyl alcohol (Crude from Protocol A): 50 g[1]

  • Thionyl Chloride (SOCl₂): 1.2 eq

  • DMF (Catalytic): 0.5 mL

  • DCM (Dichloromethane): 250 mL

Procedure:

  • Dissolve the alcohol in DCM and add catalytic DMF. Cool to 0°C .

  • Add SOCl₂ dropwise over 30 minutes.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour onto ice/water. Separate organic layer.[2]

  • Neutralization: Wash with saturated NaHCO₃ (Caution: CO₂ evolution).

  • Isolation: Dry and concentrate. The resulting benzyl chloride is unstable on silica; use immediately or store frozen.

Process Safety & Engineering Workflow

The following diagram illustrates the validated workflow for the reduction step, highlighting the safety loops required for handling hydride scale-up.

ProcessFlow cluster_dosing Critical Dosing Phase Start Start: Inert & Dry Reactor Charge Charge Substrate + Toluene (Slurry) Start->Charge Cool Cool to 0-5°C Charge->Cool Dosing Dose Red-Al Solution Cool->Dosing TempCheck Internal Temp < 15°C? Dosing->TempCheck TempCheck->Dosing No (Pause) VentCheck H2 Vent Flow Normal? TempCheck->VentCheck Yes React Warm to 25°C Stir 3-5h VentCheck->React Complete IPC IPC: HPLC <1% SM React->IPC IPC->React Fail (Add more Red-Al) Quench Reverse Quench into NaOH (Control Exotherm) IPC->Quench Pass Workup Phase Separation (Aq. Aluminate Waste) Quench->Workup

Figure 2: Engineering workflow for the Red-Al reduction process, emphasizing thermal and pressure safety checks.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Gel formation during quench pH < 10, causing Al(OH)₃ precipitation.[1]Add more 15-20% NaOH until the aqueous layer becomes clear (formation of soluble NaAlO₂).[1]
Low Yield / Unreacted Acid Moisture in solvent consumed the hydride.Ensure Toluene is <0.05% water (Karl Fischer) before start. Increase Red-Al to 4.0 eq.
De-chlorination observed Reaction temperature too high (>80°C).Keep reaction below 40°C. Red-Al is selective at lower temps; high heat promotes aryl reduction.[1]
Product is colored (Yellow/Red) Trace Iodine or polymerization (if using NaBH4/I2 method).Wash organic layer with 10% Sodium Thiosulfate or filter through a silica plug.

References

  • General Protocol for Benzoic Acid Reduction: Organic Syntheses. "Reduction of Carboxylic Acids to Alcohols." [Link]

  • Safety in Hydride Scale-Up: American Chemical Society (ACS) Chemical Health & Safety. "Safety Guidance for Lithium Aluminum Hydride and Related Hydrides."[4] [Link]

  • Starting Material Data: PubChem. "4-Chloro-3-ethylbenzoic acid (Compound Summary)." [Link]

  • Derivatization (Chlorination) Methodology: Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." [Link]

Sources

Application

Derivatization of "4-Chloro-3-ethylbenzyl alcohol" for GC-MS analysis

An Application Guide to the Derivatization of 4-Chloro-3-ethylbenzyl alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of 4-Chloro-3-ethylbenzyl alcohol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Substituted Benzyl Alcohols

4-Chloro-3-ethylbenzyl alcohol is a substituted aromatic alcohol that may serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty organic compounds. Accurate and sensitive quantification of such molecules is often critical for process monitoring, impurity profiling, and metabolic studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, the direct analysis of polar molecules containing active hydrogen, such as 4-Chloro-3-ethylbenzyl alcohol, presents significant analytical hurdles.

The primary hydroxyl (-OH) group imparts polarity to the molecule, leading to several undesirable chromatographic behaviors:

  • Poor Peak Shape: Interaction with active sites (residual silanols) on the GC column and liner surfaces can cause significant peak tailing, compromising resolution and integration accuracy.

  • Low Volatility: The hydrogen-bonding capability of the alcohol group reduces the molecule's volatility, requiring higher elution temperatures which can lead to on-column degradation.

  • Thermal Instability: Benzyl alcohols can be susceptible to dehydration or oxidation in the high-temperature environment of the GC injector port, leading to the formation of artifacts and inaccurate quantification.[1]

To overcome these challenges, chemical derivatization is an essential strategy. This process chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis.[2] This application note provides a detailed guide to two robust derivatization protocols—silylation and acylation—for the reliable analysis of 4-Chloro-3-ethylbenzyl alcohol by GC-MS.

The Core Principle: Enhancing Analyte Performance through Derivatization

Derivatization for GC-MS is a strategic chemical modification designed to enhance the analytical performance of a target compound.[3][4] The fundamental goal is to replace the active, polar proton of the hydroxyl group with a non-polar, protective group. This transformation achieves several critical objectives:

  • Increased Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile, allowing it to travel through the GC column at lower temperatures, reducing the risk of thermal degradation.

  • Improved Chromatographic Behavior: The less polar derivative exhibits weaker interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Enhanced Mass Spectral Information: Derivatization increases the molecular weight of the analyte, shifting the molecular ion to a higher, often more unique, mass-to-charge ratio (m/z) in the mass spectrum, away from low-mass background interferences.[5][6] It can also introduce specific fragmentation patterns that aid in structural confirmation.

Workflow for Derivatization and Analysis

The general workflow for the analysis of 4-Chloro-3-ethylbenzyl alcohol involves sample preparation, a choice of derivatization reaction, and subsequent GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Method 1: Silylation cluster_acylation Method 2: Acylation cluster_analysis Analysis Sample Sample containing 4-Chloro-3-ethylbenzyl alcohol Solvent Dissolve in Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Sample->Solvent Dry Ensure Anhydrous Conditions (Critical for Silylation) Solvent->Dry Silylation Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Acylation Add Acylating Reagent (e.g., Acetic Anhydride) Heat_S Heat Reaction (e.g., 70°C for 30 min) Silylation->Heat_S Heat_A Heat Reaction (e.g., 60°C for 30 min) Acylation->Heat_A Product_S TMS Derivative Formed Heat_S->Product_S GCMS GC-MS Injection and Analysis Product_S->GCMS Product_A Acetate Ester Formed Heat_A->Product_A Product_A->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for the derivatization of 4-Chloro-3-ethylbenzyl alcohol.

Protocol 1: Silylation to Form a Trimethylsilyl (TMS) Ether

Silylation is one of the most common derivatization techniques for GC analysis, converting active hydrogens on alcohols, phenols, and amines into trimethylsilyl (-Si(CH₃)₃) groups.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective reagent because its byproducts are volatile and do not interfere with chromatography. The addition of a catalyst like Trimethylchlorosilane (TMCS) increases the reactivity of the reagent, especially for sterically hindered alcohols.[7]

Expert Rationale:

We select BSTFA + 1% TMCS for its high silylating power and the volatility of its reaction byproducts (N-methyltrifluoroacetamide and trimethylsilyl-trifluoroacetamide), which typically elute early in the chromatogram, minimizing interference with the analyte peak. The reaction is robust and generally proceeds to completion under mild heating.

Step-by-Step Methodology:
  • Reagents and Materials:

    • 4-Chloro-3-ethylbenzyl alcohol standard or sample extract.

    • BSTFA + 1% TMCS derivatizing reagent.

    • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

    • 2 mL GC vials with PTFE-lined caps.

    • Heating block or oven.

    • Nitrogen gas stream for solvent evaporation.

  • Sample Preparation (Critical Step):

    • Accurately weigh or pipette a known amount of the sample into a GC vial.

    • If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

    • Crucially, the sample must be anhydrous. Traces of water will preferentially react with the silylating reagent, reducing yield and potentially causing hydrolysis of the derivative.[8] To ensure dryness, add 100 µL of a solvent that forms an azeotrope with water (like toluene) and evaporate again.

  • Derivatization Reaction:

    • To the dry sample residue, add 100 µL of an anhydrous solvent (e.g., pyridine) to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 70°C for 30-45 minutes.[7] Reaction time may need optimization depending on analyte concentration and matrix complexity.

    • Cool the vial to room temperature before opening.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Suggested GC Conditions:

      • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[1]

      • Injector Temp: 250°C.

      • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Suggested MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 50-550 amu.

Protocol 2: Acylation to Form an Acetate Ester

Acylation is a classic and highly effective derivatization method that converts alcohols into stable esters. Using acetic anhydride is a cost-effective and efficient approach. The reaction is typically performed in the presence of a base (like pyridine), which acts as a catalyst and scavenges the acetic acid byproduct.[9]

Expert Rationale:

Acylation with acetic anhydride is chosen for its reliability and the high stability of the resulting acetate ester derivative.[10] Unlike silyl ethers, acetate esters are generally not sensitive to trace amounts of moisture post-derivatization, making them more robust for automated sequences or if samples need to be stored briefly before analysis.

Step-by-Step Methodology:
  • Reagents and Materials:

    • 4-Chloro-3-ethylbenzyl alcohol standard or sample extract.

    • Acetic Anhydride.

    • Anhydrous Pyridine (acts as both solvent and catalyst).

    • 2 mL GC vials with PTFE-lined caps.

    • Heating block or oven.

  • Sample Preparation:

    • Prepare a dry sample residue in a GC vial as described in the silylation protocol (Protocol 1, Step 2). While the reaction itself is less moisture-sensitive, starting with a dry sample is good practice to ensure consistent reaction stoichiometry.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous pyridine.

    • Add 100 µL of acetic anhydride.

    • Securely cap the vial and vortex to mix.

    • Heat the vial at 60-70°C for 30 minutes. The reaction is often complete at room temperature but heating ensures rapid conversion.[11]

    • Cool the vial to room temperature. The sample is now ready for analysis. The excess pyridine, acetic anhydride, and acetic acid byproduct are typically sufficiently volatile to not interfere significantly with the analysis of the higher-boiling ester.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS using the same or similar instrument conditions as described for the TMS derivative (Protocol 1, Step 4). The acetate ester will be less volatile than the TMS ether, so its retention time will be slightly longer.

Data Summary: Comparison of Analyte and Derivatives

Parameter4-Chloro-3-ethylbenzyl alcohol (Underivatized)TMS DerivativeAcetate Ester Derivative
Structure R-CH₂-OHR-CH₂-O-Si(CH₃)₃R-CH₂-O-C(O)CH₃
Molecular Weight 170.63 g/mol 242.77 g/mol 212.67 g/mol
Mass Shift N/A+72 amu+42 amu
Key MS Fragments (Predicted) M⁺ at m/z 170, loss of H₂O (m/z 152), tropylium-type ions.Strong M-15 (loss of CH₃) at m/z 227, characteristic Si(CH₃)₃ fragment at m/z 73.M⁺ at m/z 212, characteristic loss of acetyl group (CH₂CO) at m/z 170, acylium ion at m/z 43.
Chromatographic Behavior Poor: Tailing peak, potential for degradation.Excellent: Sharp, symmetric peak.Excellent: Sharp, symmetric peak.
Stability Moderate; can degrade in injector.Good, but sensitive to hydrolysis.Excellent; very stable.

Where R = 4-Chloro-3-ethylphenyl

Conclusion and Final Recommendations

Both silylation with BSTFA and acylation with acetic anhydride are highly effective strategies for the derivatization of 4-Chloro-3-ethylbenzyl alcohol, transforming it into a compound that is readily analyzable by GC-MS with excellent peak shape and sensitivity.

  • Silylation is often faster and performed under slightly milder conditions, making it a first-choice method for high-throughput screening. However, strict adherence to anhydrous conditions is paramount for reproducibility.

  • Acylation produces an exceptionally stable derivative that is resilient to trace moisture, making it a highly robust method, particularly if samples require storage or are part of a complex matrix.

The choice of method will depend on the specific laboratory environment, available reagents, and analytical requirements. By converting the problematic hydroxyl group into a stable ether or ester, these protocols enable researchers, scientists, and drug development professionals to achieve accurate, reliable, and reproducible quantification of 4-Chloro-3-ethylbenzyl alcohol and related compounds.

References

  • Dasgupta, A., & Wahed, A. (2018). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 299-303. [Link]

  • Dasgupta, A., & Wahed, A. (2000). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 1-8. [Link]

  • ResearchGate Discussion. (2022). Derivatization for GC-MS analysis?. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
  • German Research Foundation (DFG). (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]

  • Al-Deeb, O. A., et al. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 9-13. [Link]

  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. [Link]

  • Davis, B. A. (1979). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 293-310. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of an alcohol with acetic anhydride in the presence of sodium bicarbonate. [Link]

  • Nardi, M., et al. (2015). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2015(3), M857. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Reactions with 4-Chloro-3-ethylbenzyl Alcohol Precursors

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on challenges encountered when using 4-chloro-3-ethylbenzyl alcohol and its derivatives as precursors. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard reactions, with a specific focus on challenges encountered when using 4-chloro-3-ethylbenzyl alcohol and its derivatives as precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organometallic synthesis.

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] However, its success is highly dependent on substrate characteristics and reaction conditions. The use of precursors like 4-chloro-3-ethylbenzyl alcohol introduces specific challenges, namely the presence of an acidic proton from the alcohol group and the lower reactivity of an aryl chloride. This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Grignard Reagent Formation - Initiation and Side Reactions

Question 1: My Grignard reaction with 4-chloro-3-ethylbenzyl chloride won't start. What are the likely causes and how can I initiate it?

Answer:

Failure to initiate a Grignard reaction is a common hurdle, particularly with less reactive aryl chlorides.[2] The primary barrier is often the passivating oxide layer on the magnesium metal surface.[3] Here’s a systematic approach to troubleshooting initiation:

  • Magnesium Activation is Critical: The magnesium turnings must be fresh and have a large surface area.[4] If the magnesium appears dull, it's likely oxidized.

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer.

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-diiodoethane is a standard method to activate the magnesium surface.[3]

  • Solvent Purity is Non-Negotiable: Grignard reagents are highly sensitive to moisture.[4][5][6] Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous.[4][6][7] Using freshly distilled solvent over a drying agent like sodium is best practice.[6]

  • Localized Concentration: A common technique to initiate the reaction is to add a small amount of your aryl chloride to the magnesium and gently heat that concentrated mixture to start the reaction before adding the rest of the halide solution.

Question 2: I'm observing a significant amount of a biphenyl byproduct (Wurtz coupling). How can I minimize this side reaction?

Answer:

The formation of a homocoupled product, often through a Wurtz-type reaction, is a known side reaction, especially with benzylic and primary halides.[6] This occurs when the newly formed Grignard reagent attacks the starting alkyl halide.

  • Slow Addition is Key: Add the solution of your 4-chloro-3-ethylbenzyl chloride to the magnesium suspension very slowly. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.

  • Solvent Choice: While THF is a good solvent for Grignard formation due to its ability to stabilize the reagent, in some cases, switching to a less polar solvent like diethyl ether can reduce the nucleophilicity of the Grignard reagent and decrease the rate of the undesired coupling reaction.[6]

  • Avoid Overheating: While some initial heating might be necessary to start the reaction, prolonged heating at reflux can promote side reactions.[6] Often, the exothermic nature of the Grignard formation is sufficient to maintain the reaction.

Caption: Wurtz coupling side reaction pathway.

Section 2: The Challenge of Acidic Protons

Question 3: My reaction is consuming two equivalents of my Grignard reagent, and my yield is very low. What's happening?

Answer:

This is a classic issue when a substrate contains an acidic proton. Grignard reagents are not only strong nucleophiles but also potent bases.[5][8] The hydroxyl proton of your 4-chloro-3-ethylbenzyl alcohol is acidic enough to react with and destroy one equivalent of the Grignard reagent before any desired nucleophilic addition can occur.

Caption: Acid-base side reaction with alcohols.

To circumvent this, you must "protect" the alcohol functionality before forming the Grignard reagent.

Question 4: How do I effectively protect the alcohol group on my precursor?

Answer:

The most common and effective strategy is to convert the alcohol into a silyl ether.[9][10][11] Silyl ethers are generally unreactive towards Grignard reagents.[9]

Experimental Protocol: Protection of 4-Chloro-3-ethylbenzyl Alcohol with Trimethylsilyl Chloride (TMSCl)

  • Setup: Under an inert atmosphere (nitrogen or argon), dissolve 1 equivalent of 4-chloro-3-ethylbenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or imidazole.[10][11]

  • Silylating Agent: Slowly add 1.1 equivalents of trimethylsilyl chloride (TMSCl) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash chromatography if necessary.

Once the alcohol is protected as a TMS ether, you can proceed with the Grignard reaction.[11]

Section 3: Post-Reaction and Deprotection

Question 5: How do I remove the silyl protecting group after my Grignard reaction is complete?

Answer:

The silyl ether can be easily removed to regenerate the alcohol. The choice of deprotection agent depends on the stability of your final product.

  • Acidic Deprotection: A mild acidic workup, such as with dilute hydrochloric acid or acetic acid, is often sufficient to cleave the TMS ether.[12]

  • Fluoride-Based Deprotection: For more sensitive molecules, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is a very effective and mild method for cleaving silyl ethers.[9][12] The high strength of the silicon-fluoride bond drives this reaction.[9]

Deprotection Method Reagents Conditions Considerations
Acidic HydrolysisDilute HCl or Acetic Acid in THF/WaterRoom TemperatureCan be harsh on acid-sensitive functional groups.
Fluoride CleavageTBAF in THFRoom TemperatureVery mild and selective for silyl ethers.

Summary of Troubleshooting Strategies

Troubleshooting_Workflow Start Reaction Failure NoInitiation No Reaction Initiation Start->NoInitiation LowYield Low Yield / Side Products Start->LowYield ActivateMg Activate Magnesium NoInitiation->ActivateMg Anhydrous Ensure Anhydrous Conditions NoInitiation->Anhydrous ProtectingGroup Protect Alcohol Group LowYield->ProtectingGroup SlowAddition Slow Reagent Addition LowYield->SlowAddition Deprotection Deprotect Alcohol ProtectingGroup->Deprotection Success Successful Reaction ActivateMg->Success Anhydrous->Success SlowAddition->Success Deprotection->Success

Caption: Decision tree for troubleshooting.

References

  • Wikipedia. Grignard reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Chemistry Stack Exchange. Grignard reagent and acidic hydrogen. [Link]

  • Google Patents. Aryl chloride-cyclic ether grignard reagents.
  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Rieke, R. D., et al. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 2000. [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-3-ethylbenzyl alcohol (CAS 1314929-17-3)

[1][2] Role: Senior Application Scientist Department: Process Chemistry & Custom Synthesis Support Subject: Mechanism Investigation, Troubleshooting, and Protocol Optimization[1] Core Directive & Scope This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Role: Senior Application Scientist Department: Process Chemistry & Custom Synthesis Support Subject: Mechanism Investigation, Troubleshooting, and Protocol Optimization[1]

Core Directive & Scope

This guide addresses the mechanistic behavior, critical quality attributes, and reactivity profile of 4-Chloro-3-ethylbenzyl alcohol .[1] As a structural analog frequently employed in the synthesis of SGLT2 inhibitors and agrochemical actives, this molecule presents a unique set of electronic and steric challenges.

Our focus is causality : understanding why a reaction fails or generates impurities based on the interplay between the electron-withdrawing 4-Chloro group and the electron-donating 3-Ethyl group.[1]

Technical Specifications & Properties
PropertySpecificationMechanistic Implication
CAS Number 1314929-17-3Unique identifier for regulatory filing.[1]
Molecular Formula C₉H₁₁ClOMW: 170.64 g/mol .[1][2]
Structure Benzene ring substituted with: 1-Hydroxymethyl (-CH₂OH)3-Ethyl (-CH₂CH₃)4-Chloro (-Cl)3-Ethyl (Meta): Weakly activating (+I), stabilizes benzylic carbocations.4-Chloro (Para): Inductively deactivating (-I), but resonance donating (+R).[1] Net effect on benzylic carbon is slight deactivation toward Sₙ1 pathways compared to unsubstituted benzyl alcohol.[1]
Solubility DCM, EtOAc, MeOHPoor water solubility requires biphasic or organic solvent systems for reactions.[1]
Stability Air sensitive (slow oxidation)Benzylic C-H bonds are susceptible to radical autoxidation to form the benzaldehyde.
Troubleshooting Guide & FAQs
Category A: Synthesis & Formation [1][3][4][5]

Q1: I am reducing 4-Chloro-3-ethylbenzoic acid to the alcohol using Borane-THF, but I see a persistent impurity at RRT 0.92. What is it?

Diagnosis: This is likely the unreacted intermediate or an over-reduced species .

  • Mechanism: Borane reduction proceeds via a triacyloxyborane intermediate.[1] The 3-Ethyl group provides steric bulk meta to the carboxyl, potentially slowing the breakdown of this intermediate.[1]

  • The Impurity: It is most likely the aldehyde intermediate (4-Chloro-3-ethylbenzaldehyde) which forms if the hydride equivalent is insufficient or the quench is too rapid.[1]

  • Corrective Action:

    • Ensure strictly anhydrous conditions (Borane is water-sensitive).[1]

    • Increase the hydride equivalents from 1.0 to 1.2.

    • Critical Step: Perform a methanol quench before adding aqueous acid.[1] This breaks down the stable boron-complex intermediates that can trap the alcohol.[1]

Q2: During the workup, my product yield drops, and I detect a dimer. How do I prevent this?

Diagnosis: You are forming Bis(4-chloro-3-ethylbenzyl) ether .[1]

  • Mechanism: Acid-catalyzed dehydration.[1]

    • Protonation of the benzylic hydroxyl (-OH₂⁺).[1]

    • Loss of water to form a transient benzylic carbocation (stabilized by the 3-Ethyl group).[1]

    • Attack by a second molecule of alcohol.[1][3][6]

  • Trigger: This occurs if the organic layer is concentrated while still acidic or if the extraction solvent (e.g., DCM) contains trace HCl.

  • Protocol Fix:

    • Wash the organic layer with saturated NaHCO₃ until the aqueous pH is >7.

    • Do not heat the crude material above 40°C during rotary evaporation if traces of acid are suspected.

Category B: Reactivity & Derivatization [1][5]

Q3: I'm converting the alcohol to the benzyl chloride using SOCl₂ (Thionyl Chloride), but the reaction is sluggish compared to unsubstituted benzyl alcohol. Why?

Mechanistic Insight: The reaction follows an Sₙi (Substitution Nucleophilic Internal) mechanism (without base) or Sₙ2 (with Pyridine).

  • Electronic Factor: The 4-Chloro group (para) exerts an inductive electron-withdrawing effect (-I).[1] This pulls electron density away from the benzylic carbon, making the C-O bond stronger and harder to break (destabilizing the transition state for carbocation formation in Sₙ1-like pathways).[1]

  • Steric Factor: The 3-Ethyl group is meta, so it doesn't block the attack directly, but it increases the lipophilicity and slight steric crowd around the ring.[1]

  • Solution:

    • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) . DMF forms the Vilsmeier-Haack reagent (chloroiminium species) in situ, which is a far more potent electrophile than SOCl₂ alone.[1]

    • Temperature: Increase reaction temperature to reflux (approx. 40-50°C) to overcome the inductive deactivation.

Q4: Can I use this alcohol in a Friedel-Crafts alkylation?

Answer: Yes, but with caution regarding Regioselectivity .

  • Mechanism: The alcohol is activated by a Lewis Acid (e.g., BF₃·OEt₂ or AlCl₃) to generate the electrophilic benzylic carbocation.

  • Issue: The 4-Chloro-3-ethylbenzyl cation is a "hard" electrophile.[1]

  • Side Reaction: "Poly-alkylation" or polymerization.[1]

  • Control: Use the arene substrate in large excess (solvent quantity) to favor mono-alkylation.[1]

Mechanistic Visualization

The following diagram illustrates the critical pathways: the desired activation (for chlorination) versus the competing dimerization pathway.

ReactionMechanism Alcohol 4-Chloro-3-ethylbenzyl alcohol (Starting Material) Protonated Protonated Intermediate (R-CH2-OH2+) Alcohol->Protonated + H+ (Acid Catalysis) Carbocation Benzylic Carbocation (Transient Species) Protonated->Carbocation - H2O (Slow Step: Destabilized by 4-Cl) Chloride 4-Chloro-3-ethylbenzyl Chloride (Target Product) Protonated->Chloride + Cl- (SN2 Pathway) (Favored with Pyridine) Carbocation->Chloride + Cl- (SN1 Pathway) Ether Dibenzyl Ether Impurity (Side Product) Carbocation->Ether + Alcohol (Self-Reaction)

Figure 1: Competitive pathways showing the bifurcation between desired substitution (Green) and acid-catalyzed etherification (Red).[1]

Experimental Protocol: Optimized Chlorination

Objective: Synthesis of 4-Chloro-3-ethylbenzyl chloride from the alcohol with minimized impurity formation.

  • Setup: Charge a dry 3-neck flask with 4-Chloro-3-ethylbenzyl alcohol (1.0 eq) and Dichloromethane (10 vol) under N₂ atmosphere.

  • Activation: Cool to 0°C. Add DMF (0.05 eq) as catalyst.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes.

    • Note: Gas evolution (SO₂ + HCl) will be vigorous. Ensure proper scrubbing.[1]

  • Reaction: Warm to 25°C and stir for 2 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Look for disappearance of Alcohol (RT ~4.5 min) and appearance of Chloride (RT ~6.2 min).

  • Quench: Pour reaction mixture into Ice/Water .

  • Workup: Separate phases. Wash organic layer with Sat.[1] NaHCO₃ (Critical to remove dissolved HCl and prevent ether formation during drying).[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate at <40°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13034, 4-Ethylbenzyl alcohol. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (General reference for Benzylic SN1/SN2 mechanisms).

  • ChemSrc. 4-Chloro-3-ethylbenzyl alcohol - Physicochemical Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing 4-Chloro-3-ethylbenzyl alcohol

Status: Online Role: Senior Application Scientist Ticket ID: SOL-4CL3ET-001 Subject: Overcoming aqueous instability and precipitation during experimental workflows. Executive Summary: The "Grease" Factor 4-Chloro-3-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: SOL-4CL3ET-001 Subject: Overcoming aqueous instability and precipitation during experimental workflows.

Executive Summary: The "Grease" Factor

4-Chloro-3-ethylbenzyl alcohol (CAS: 1314929-17-3) presents a classic medicinal chemistry challenge: it possesses a polar "head" (hydroxyl group) but a significantly lipophilic "tail" (chloro- and ethyl-substituted phenyl ring).

  • The Problem: While the hydroxyl group suggests some polarity, the 3-ethyl and 4-chloro substituents drastically increase the partition coefficient (LogP estimated ~2.8–3.0). In pure DMSO, it behaves perfectly. However, upon introduction to aqueous buffers (PBS, cell media), the hydrophobic effect dominates, causing the molecules to aggregate and "crash out" of solution, often forming invisible micro-precipitates that skew assay results.

  • The Solution: You cannot force solubility; you must engineer a transition. This guide details how to move from organic stock to aqueous assay without breaking the solution thermodynamics.

Phase I: The Master Stock Solution

The majority of solubility failures occur before the compound even touches water. A compromised stock solution guarantees a failed experiment.

Protocol A: Anhydrous Stock Preparation

Why this matters: Benzyl alcohols are hygroscopic. If your DMSO is "wet" (contains water), the compound may slowly precipitate inside the stock vial over time.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%) .

    • Alternative: Ethanol (absolute) is acceptable but evaporates faster, changing concentration. Avoid DMF if possible due to toxicity in biological systems.

  • Concentration Target: Aim for 10 mM to 50 mM .

    • Note: Do not attempt to make a 1 M stock. The viscosity of the solute/solvent mix will make accurate pipetting impossible.

  • The "Vortex-Sonicate" Cycle:

    • Add solvent to the weighed solid.

    • Vortex for 30 seconds.

    • Critical Step: Sonicate in a water bath at 37°C for 5 minutes. This breaks crystal lattice energy that vortexing alone cannot overcome.

  • Storage: Aliquot into amber glass vials (Teflon-lined caps). Store at -20°C.

    • Warning: Do not subject the same vial to more than 3 freeze-thaw cycles.

Phase II: The Aqueous Transition (Dilution Strategy)

Directly shooting 1 µL of DMSO stock into 1 mL of PBS often causes "Shock Precipitation."

The "Intermediate Dilution" Method

Instead of a 1:1000 single-step dilution, use a stepping stone to lower the dielectric shock.

StepActionSolvent SystemFinal Conc.State
1 Prepare Master Stock100% DMSO50 mMClear Solution
2 Intermediate Dilution 50% DMSO / 50% PBS2.5 mMCritical Phase
3 Final Assay Dilution1% DMSO / 99% Media50 µMStable Dispersion

Technical Insight: In Step 2, the 50% DMSO maintains the compound in solution while introducing hydration shells around the hydroxyl group. When you move to Step 3, the molecule is already partially hydrated, reducing the kinetic energy barrier to dispersion.

Phase III: Advanced Solubilization (Rescue Protocols)

If the standard DMSO method fails (e.g., you see turbidity or loss of potency), you must use a carrier system.

Protocol B: The "Trojan Horse" (Cyclodextrin Complexation)

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroid shape with a hydrophobic interior and hydrophilic exterior. It encapsulates the lipophilic chloro-ethyl-phenyl ring, hiding it from the water.

The Workflow:

  • Prepare Carrier Vehicle: Dissolve 20% w/v HP-β-CD in your aqueous buffer (PBS or Water). Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (as a solid or concentrated ethanolic solution) to the HP-β-CD vehicle.

    • Ratio: You generally need a 1:5 to 1:10 molar excess of Cyclodextrin to drug.

  • Equilibration: Shake at 200 RPM at room temperature for 4–6 hours.

  • Result: A clear aqueous solution that is thermodynamically stable.

Troubleshooting & FAQs

Q: I see a "cloud" when I add the compound to cell culture media. Is this contamination?

A: No, this is the Tyndall Effect . Your compound has precipitated into nano-crystals that scatter light.

  • Immediate Fix: Do not use this well. The local concentration is unknown.

  • Prevention: Pre-warm your media to 37°C before adding the compound. Cold media accelerates precipitation of lipophilic benzyl alcohols.

Q: Can I use Tween-80?

A: Yes, but with caution.

  • Pros: Tween-80 (0.1% - 0.5%) prevents aggregation.

  • Cons: Surfactants can lyse cell membranes or interfere with protein assays. Use HP-β-CD (Protocol B) for sensitive biological assays; use Tween-80 for chemical/analytical standards.

Q: My compound sticks to the plastic pipette tips.

A: This is "non-specific binding" due to the lipophilic ethyl/chloro groups adhering to polypropylene.

  • Fix: Use Low-Retention Tips or glass syringes for the initial transfer of the concentrated DMSO stock. Pre-wet the tip with pure DMSO before aspirating the stock.

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: 4-Chloro-3-ethylbenzyl alcohol (Solid Powder) Stock Dissolve in Anhydrous DMSO (Target: 50mM) Start->Stock Check1 Is Stock Clear? Stock->Check1 Sonicate Sonicate 37°C / 5 mins Check1->Sonicate No (Cloudy) Dilution Aqueous Dilution Step (Target: Assay Conc.) Check1->Dilution Yes (Clear) Sonicate->Check1 Check2 Precipitation/Turbidity? Dilution->Check2 Success Proceed to Assay Check2->Success No (Clear) IntDil Use Intermediate Dilution (50% DMSO Step) Check2->IntDil Yes (Precipitate) Cyclo Switch to Protocol B: 20% HP-β-Cyclodextrin Check2->Cyclo Persistent Failure IntDil->Check2 Retry Cyclo->Success Solubilized

Figure 1: Logical workflow for solubilizing lipophilic benzyl alcohol derivatives. Follow the red paths for "rescue" strategies if standard dilution fails.

References & Authoritative Sources

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guidelines. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology. (Validates Protocol B). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles of cosolvency). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl alcohol derivatives and physical properties.[3] (Used for LogP inference).[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 4-Chloro-3-ethylbenzyl Alcohol Reactions

Ticket ID: #CEBA-042 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary & Diagnostic Triage User Issue: You are experiencing rapid catal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CEBA-042 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Triage

User Issue: You are experiencing rapid catalyst deactivation, stalling conversion, or poor selectivity when reacting 4-Chloro-3-ethylbenzyl alcohol .

Molecule Profile:

  • Substrate: 4-Chloro-3-ethylbenzyl alcohol

  • Critical Functionality:

    • Primary Alcohol (-CH2OH): Prone to oxidation (Aldehyde/Acid).

    • Aryl Chloride (-Cl): Prone to oxidative addition (Pd insertion) or hydrodechlorination.

    • Ethyl Group (-Et): Provides electron density but introduces steric bulk at the meta position.

Immediate Triage (Select your symptom):

SymptomProbable CauseImmediate Action
Reaction stalls at ~40-60% conversion CO Poisoning (Decarbonylation of product)Increase O2 partial pressure; Switch to bimetallic (Pd-Au or Pd-Bi).
Loss of Cl-group (Dechlorination) Over-active Catalyst Lower temperature; Remove H2 source; Switch to specific ligands (e.g., Biaryl phosphines).
Reaction solution turns yellow/black Leaching (Homogeneous catalysis) Perform hot filtration test; Check solvent compatibility (avoid DMSO/DMF if not necessary).
Product is Benzoic Acid (Not Aldehyde) Over-oxidation / Surface Saturation Stop reaction earlier; Add radical scavenger (TEMPO); Change support to non-basic (e.g., Carbon).

Deep Dive: Mechanisms of Deactivation

The deactivation of heterogeneous catalysts (specifically Pd, Pt, or Ru) with this substrate is rarely a single-event failure. It is a cascade driven by the competing reactivities of the alcohol and the chloride.

Mechanism A: The "Silent Killer" – CO Poisoning via Decarbonylation

This is the most common failure mode in benzyl alcohol oxidations.

  • Oxidation: The alcohol is oxidized to 4-Chloro-3-ethylbenzaldehyde .

  • Adsorption: The electron-rich ethyl group facilitates strong adsorption of the aldehyde onto the metal surface.

  • Decarbonylation: Instead of desorbing, the aldehyde undergoes C-H activation and C-C cleavage, releasing Carbon Monoxide (CO) and the byproduct 1-Chloro-2-ethylbenzene.

  • Poisoning: CO binds irreversibly to the active Pd sites (

    
    ), shutting down the catalytic cycle.
    

CO_Poisoning cluster_0 Catalyst Surface (Pd) Node1 4-Chloro-3-ethylbenzyl Alcohol Node2 Aldehyde Intermediate (Strongly Adsorbed) Node1->Node2 Oxidation (-2H) Node3 Decarbonylation Event Node2->Node3 Surface Residence Time > Critical Node4 CO-Pd Complex (Dead Site) Node3->Node4 Irreversible Binding Node5 Byproduct: 1-Chloro-2-ethylbenzene Node3->Node5 Ligand Release

Figure 1: The pathway from product formation to catalyst death via decarbonylation.

Mechanism B: Competitive Adsorption & Chloride Interference

The 4-Chloro substituent is not innocent.

  • Electronic Effect: The Cl atom withdraws electrons, making the benzylic C-H bond stronger (harder to oxidize) compared to unsubstituted benzyl alcohol.

  • Leaching Risk: If the reaction medium becomes acidic (e.g., formation of trace benzoic acid), the Cl group can facilitate the formation of soluble metal-chloride species (

    
    ), leading to Ostwald Ripening  (sintering) or leaching into the solution.
    

Experimental Protocols & Solutions

Protocol A: Preventing Decarbonylation (The "Flow" Solution)

Objective: Minimize the residence time of the aldehyde on the catalyst surface to prevent CO formation.

Methodology:

  • Switch to Flow Chemistry: Use a packed bed reactor (PBR) instead of a batch slurry.

  • Catalyst Selection: Use Pd-Bi/C or Pd-Te/C . The Bismuth or Tellurium acts as a "site blocker," preventing the geometric ensemble required for the decarbonylation reaction while allowing alcohol oxidation.

  • Oxygen Saturation: Ensure the system is mass-transfer limited by the substrate, not Oxygen .

    • Why? High surface oxygen coverage (

      
      ) helps oxidize CO to 
      
      
      
      immediately, "cleaning" the catalyst.

Comparative Data: Promoter Effects

Catalyst Conversion (4h) Selectivity (Aldehyde) Deactivation Rate
Pd/C (Unpromoted) 45% 82% High (CO Poisoning)
Pd-Bi/C (5% Bi) 92% >98% Low

| Au-Pd/TiO2 | 88% | 96% | Very Low (Synergistic) |

Protocol B: The "Hot Filtration" Test (Leaching Check)

Objective: Determine if your reaction is slowing down because the metal has physically left the support.

  • Run Reaction: Start your standard reaction with 4-Chloro-3-ethylbenzyl alcohol.

  • Stop at 30% Conversion: Quickly filter the catalyst while the solution is still hot (reaction temperature). Use a 0.2

    
    m PTFE filter.
    
  • Split Filtrate:

    • Sample A: Analyze immediately by HPLC.

    • Sample B: Return to the reactor without solid catalyst and continue heating/stirring for 2 hours.

  • Analysis:

    • If Sample B shows increased conversion compared to Sample A, you have Homogeneous Leaching . The "catalyst" is actually dissolved metal species attacking the Cl-C bond.

    • Fix: Change solvent (avoid DMF/DMAc), use a chelating support (e.g., Diamine-functionalized silica), or reduce temperature.

Troubleshooting Workflow (Interactive)

Follow this logic tree to resolve your specific deactivation issue.

Troubleshooting_Tree Start Start: Reaction Stalled/Failed Check_Color Is the supernatant colored (Yellow/Orange)? Start->Check_Color Leaching Issue: Metal Leaching Check_Color->Leaching Yes Check_Prod Analyze Product Distribution Check_Color->Check_Prod No Leaching_Fix Action: Switch Solvent (Toluene/H2O) or use Chelating Resin Leaching->Leaching_Fix Decarb Found: Ethyl-chlorobenzene? Check_Prod->Decarb Byproduct Check OverOx Found: Benzoic Acid? Check_Prod->OverOx Byproduct Check Poison Issue: CO Poisoning Decarb->Poison Yes Poison_Fix Action: Increase O2 Flow Use Bi-doped Catalyst Poison->Poison_Fix Acid_Site Issue: Strong Adsorption OverOx->Acid_Site Yes Acid_Fix Action: Add trace base (K2CO3) Avoid Al2O3 support Acid_Site->Acid_Fix

Figure 2: Step-by-step diagnostic workflow for catalyst failure.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent to improve the solubility of the alcohol? A: Avoid if possible. DMSO is a strong coordinating solvent. It competes with the alcohol for active sites on the Pd surface, effectively poisoning the catalyst from the start. Furthermore, DMSO can decompose under oxidative conditions. Recommended solvents: Toluene, Trifluorotoluene (for higher O2 solubility), or Water (with a surfactant).

Q: Why does the reaction work for 4-Chlorobenzyl alcohol but fail for the 3-Ethyl variant? A: This is the Steric-Electronic Mismatch . The 3-ethyl group pushes the molecule into a specific orientation on the catalyst surface. While it donates electrons (activating the ring), the steric bulk might prevent the optimal "flat" adsorption required for rapid turnover, increasing the residence time of the intermediate aldehyde—which leads to the decarbonylation (CO poisoning) described in Mechanism A.

Q: I see "Pd Black" precipitating. Is this normal? A: No. This indicates Sintering .[1] The surface energy of your nanoparticles is too high, or the stabilizing ligands/support interactions are too weak.

  • Fix: Lower the reaction temperature.[2] If using Pd/C, switch to a catalyst with a higher surface area support or an "Egg-shell" distribution to prevent pore confinement issues.

References

  • Mallat, T., & Baiker, A. (2004). Oxidation of Alcohols with Molecular Oxygen on Solid Catalysts. Chemical Reviews, 104(6), 3037–3058. Link

  • Enache, D. I., et al. (2006). Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au-Pd/TiO2 Catalysts. Science, 311(5759), 362-365. Link

  • Sheldon, R. A., & van Bekkum, H. (2001). Fine Chemicals through Heterogeneous Catalysis. Wiley-VCH. (Specifically Chapter 4 on Catalyst Deactivation). Link

  • Gao, Y., et al. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Catalysts, 8(3), 100. Link

  • Keresszegi, C., et al. (2005). Unraveling the Surface Reactions during Liquid-Phase Oxidation of Benzyl Alcohol on Pd/Al2O3: An in Situ ATR-IR Study. The Journal of Physical Chemistry B, 109(2), 958–967. Link

Sources

Troubleshooting

Dealing with steric hindrance in "4-Chloro-3-ethylbenzyl alcohol" reactions

System Overview: The "Ortho-Wall" Challenge Welcome to the technical support guide for 4-Chloro-3-ethylbenzyl alcohol . If you are working with this scaffold, you are likely encountering reduced yields or stalled reactio...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The "Ortho-Wall" Challenge

Welcome to the technical support guide for 4-Chloro-3-ethylbenzyl alcohol . If you are working with this scaffold, you are likely encountering reduced yields or stalled reactions.

The Root Cause: The primary chemical antagonist in this molecule is the 3-ethyl group located ortho to the 4-chloro substituent .

  • Steric Bulk: The ethyl group creates a "steric wall" (burial volume

    
    ) that blocks the trajectory of standard catalysts (like 
    
    
    
    ) attempting to access the C-Cl bond.
  • Electronic Deactivation: The chlorine atom is already a reluctant partner for oxidative addition compared to bromine or iodine. The adjacent ethyl group further destabilizes the transition state for metal insertion.

This guide provides field-validated protocols to bypass these steric barriers.

Module A: Cross-Coupling Failures (Suzuki/Buchwald)

User Issue:

"I am attempting a Suzuki coupling at the C4-Cl position, but I am seeing <10% conversion or mostly starting material recovery. I am using


."
Diagnosis:

Standard phosphine ligands (like Triphenylphosphine) lack the necessary bulk to force the Palladium into a mono-ligated, highly active species (


). They also fail to create the "pocket" required to accommodate the ortho-ethyl group during the oxidative addition step.
The Fix: Ligand Switching to Dialkylbiaryl Phosphines

You must switch to Buchwald-type ligands , specifically SPhos or XPhos .

Why it works:

  • Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating the difficult oxidative addition into the C-Cl bond.

  • The "Pocket": The biaryl backbone creates a specific steric environment that promotes the formation of the active monoligated species

    
     and accommodates the ortho-substituent of your substrate.
    
Protocol: High-Efficiency Suzuki Coupling

Reagents:

  • Substrate: 4-Chloro-3-ethylbenzyl alcohol (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos (2-4 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Workflow:

  • Degas: Rigorously degas solvents with Nitrogen/Argon for 15 mins. Oxygen kills the active SPhos-Pd species.

  • Pre-complexation: Mix Pd source and SPhos in the solvent at RT for 5 mins to form the active catalyst.

  • Addition: Add substrate, boronic acid, and base.[1]

  • Heat: Heat to 80-100°C . (Do not exceed 110°C if using boronic acids prone to protodeboronation).

  • Monitor: Check HPLC/TLC at 2 hours.

Visualizing the Mechanism

SuzukiCycle cluster_hindrance Steric Clash Zone PreCat Pre-Catalyst Pd(OAc)2 + SPhos Active Active Species [L-Pd(0)] (Monoligated) PreCat->Active Reduction OxAdd Oxidative Addition (The Bottleneck) Pd inserts into C-Cl Active->OxAdd + Substrate (SPhos enables this) TransMet Transmetallation Boronic Acid enters OxAdd->TransMet + Base/Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active Regeneration

Caption: The SPhos ligand facilitates the critical Oxidative Addition step (Red), effectively bypassing the steric hindrance of the 3-ethyl group.

Module B: Grignard Formation Fails

User Issue:

"I cannot form the Grignard reagent using Mg turnings. The reaction won't initiate, or I get Wurtz coupling byproducts."

Diagnosis:
  • Passivation: The C-Cl bond is strong and the steric bulk prevents the substrate from effectively approaching the Magnesium surface.

  • Proton Quench: You have a free alcohol (

    
    ). This is acidic (
    
    
    
    ). If you form any Grignard, it will immediately deprotonate the alcohol of a neighboring molecule, quenching the reagent and forming an alkoxide salt.
The Fix: Turbo Grignard Exchange (The "Knochel" Method)

Do not use Mg metal.[2] Use Halogen-Magnesium Exchange with Turbo Grignard (


).[3][4]

Why it works:

  • Homogeneous: No surface issues.

  • LiCl Effect: Lithium chloride breaks up the Grignard aggregates, making the reagent significantly more reactive (kinetic boost) and allowing the exchange to happen at lower temperatures, preserving functional groups.

Protocol: Protection & Exchange

Step 1: Protect the Alcohol (Mandatory) You must mask the


 group.
  • Reagent: TBSCl (tert-Butyldimethylsilyl chloride) + Imidazole.

  • Product: 4-Chloro-3-ethylbenzyl-OTBS.

Step 2: The Exchange

  • Reagent:

    
     (1.1 eq) [Commercial solution].
    
  • Solvent: THF (Anhydrous).

  • Temp: -15°C to 0°C (Standard Ph-Cl requires RT, but the ethyl group might require slight warming. Start at -15°C).[5]

  • Time: 1-4 hours.

Workflow:

  • Cool the protected substrate in THF to -15°C.

  • Add

    
     dropwise.
    
  • Monitor by quenching an aliquot with

    
     or Iodine.
    
    • Success: You see Deuterated product (NMR) or Iodo-product.

    • Failure: You see starting material.[1][5] (If so, warm to RT).[2][5]

  • Add your electrophile (Aldehyde, Ketone, etc.) immediately after conversion is complete.

Decision Logic: Metallation Strategy

GrignardLogic Start Start: 4-Cl-3-Et-BnOH Protect Step 1: Protect Alcohol (TBS/TMS) Start->Protect Choice Method Choice Protect->Choice MgMetal Mg Turnings (Heterogeneous) Choice->MgMetal Traditional Turbo Turbo Grignard (iPrMgCl-LiCl) Choice->Turbo Recommended ResultFail FAIL: Surface Passivation Slow Initiation MgMetal->ResultFail ResultSuccess SUCCESS: Fast Exchange High Yield Turbo->ResultSuccess

Caption: Workflow comparison showing why Turbo Grignard is the required pathway for hindered aryl chlorides.

Troubleshooting & Data Reference

Comparative Ligand Performance (Suzuki Coupling)

Data derived from typical reactivity profiles of ortho-substituted aryl chlorides [1, 2].

LigandCatalyst SystemYield (24h)Notes


< 15%Fails due to steric crowding.
dppf

20-30%Bite angle insufficient for this steric profile.
SPhos

/ SPhos
> 90% Recommended. Best balance of stability/activity.
XPhos

/ XPhos
> 85%Excellent alternative, slightly bulkier.
PEPPSI-IPr Pd-NHC Precatalyst> 90%Excellent, but harder to remove Pd residues.
FAQ: Common Pitfalls

Q: Can I oxidize the alcohol to an aldehyde without affecting the Chlorine? A: Yes. The Chlorine is firmly attached. Avoid


 (too harsh). Use Dess-Martin Periodinane (DMP)  or Swern Oxidation . These will selectively convert the 

to

without touching the aryl chloride or the ethyl group [4].

Q: Why did my reaction turn black and precipitate Pd black? A: This is "catalyst death." It usually means your oxidative addition was too slow (due to the ethyl group), and the unstable Pd(0) aggregated. Solution: Increase the SPhos:Pd ratio to 2:1 or 3:1 to stabilize the Pd(0) species, or ensure your solvents are perfectly degassed.

Q: Can I use n-Butyllithium (


) for the exchange? 
A:  Risky. 

is a strong base. It may deprotonate the benzylic position of the ethyl group (forming a benzylic anion) rather than exchanging the Chlorine. Turbo Grignard is more chemoselective for the Halogen-Metal exchange [3].

References

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Nature Protocols.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

Sources

Optimization

Scaling up "4-Chloro-3-ethylbenzyl alcohol" synthesis: challenges and solutions

Topic: Scale-Up Challenges & Solutions Status: Operational | Ticket Priority: High Audience: Process Chemists, R&D Scientists[1] Executive Summary: The Scale-Up Landscape Scaling up the synthesis of 4-Chloro-3-ethylbenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Solutions

Status: Operational | Ticket Priority: High Audience: Process Chemists, R&D Scientists[1]

Executive Summary: The Scale-Up Landscape

Scaling up the synthesis of 4-Chloro-3-ethylbenzyl alcohol presents a classic chemoselectivity conflict. You are reducing a carbonyl functionality (acid or aldehyde) in the presence of an aryl chloride. In small-scale discovery chemistry, Lithium Aluminum Hydride (LAH) or catalytic hydrogenation might suffice.[1] However, at scale, these introduce catastrophic safety risks or impurity profiles (hydrodechlorination).[1]

This guide focuses on the Borane-Mediated Reduction of 4-chloro-3-ethylbenzoic acid.[1] This route is the industry "Gold Standard" for this substrate class because Borane (


) is electrophilic, reducing electron-rich carboxylic acids faster than it attacks aryl halides, preserving the critical Chloro-substituent.[1]

Strategic Route Selection

Before troubleshooting, ensure you are on the correct path. We recommend Route A for scalability and safety.[1]

RouteSelection Start Starting Material Selection Acid 4-Chloro-3-ethylbenzoic Acid Start->Acid Aldehyde 4-Chloro-3-ethylbenzaldehyde Start->Aldehyde Dec1 Scale > 100g? Acid->Dec1 RouteB Route B: NaBH4 Reduction Aldehyde->RouteB Standard RouteA Route A: Borane-DMS Reduction (Recommended) Dec1->RouteA Yes (High Chemoselectivity) RouteC Route C: Catalytic Hydrogenation (RISK: Dechlorination) Dec1->RouteC Avoid DescA Pros: Preserves Ar-Cl Cons: DMS Odor, Boron Waste RouteA->DescA DescC Pros: Clean Workup Cons: High Risk of Ar-Cl cleavage RouteC->DescC

Figure 1: Decision Logic for Synthetic Route. Route A is preferred for scale-up due to the high chemoselectivity of Borane towards carboxylic acids in the presence of halogens.

Standard Operating Procedure (SOP): Borane Reduction

Target: 1.0 kg Scale Reaction: 4-Chloro-3-ethylbenzoic acid


 4-Chloro-3-ethylbenzyl alcohol[1]
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor Acid 1.0SubstrateMust be dry (Water kills Borane).[1]
Borane-DMS (BMS) 1.2 - 1.5ReductantHigh concentration (10M) available; easier to handle than

.[1]
THF (Anhydrous) 5-8 VolSolventPeroxides must be <10 ppm.[1]
Methanol ExcessQuenchDestroys residual Borane.[1][2]
Process Protocol
  • Inertion: Purge reactor with

    
    . Borane is pyrophoric; oxygen exclusion is non-negotiable.[1]
    
  • Dissolution: Charge Acid and THF. Cool to

    
    .[1]
    
  • Dosing (Critical): Add BMS dropwise.

    • Observation:

      
       gas evolution will occur.[1][2]
      
    • Control: Maintain internal temp

      
      .[1]
      
  • Reaction: Warm to

    
    . Stir for 2-4 hours.
    
    • Checkpoint: Monitor by HPLC.[1] Acid peak should disappear.[1]

  • Quench (Hazard): Cool to

    
    . Add MeOH slowly .
    
    • Chemistry: Forms Trimethyl Borate

      
       and 
      
      
      
      .[1]
    • Ventilation:[1] Ensure scrubber is active.[1]

  • Workup: Strip solvent/borate.[1] Partition between EtOAc and dilute HCl (to break boron-alcohol complexes).[1] Wash with Brine.[1][3] Distill or Crystallize.[1]

Troubleshooting Center (FAQs)

Category: Reaction Stalled / Incomplete Conversion

Q: The reaction stopped at 80% conversion. Adding more Borane doesn't help.[1] Why? A: This is likely due to "Boron Gel" encapsulation or Moisture Ingress .[1]

  • The Mechanism: As the reduction proceeds, a sticky polymeric borate complex forms. If the mixture is too concentrated, this gel coats the unreacted acid, preventing contact with the reagent.

  • The Fix:

    • Increase solvent volume (dilute to 10-12 volumes of THF).

    • Use Trimethyl Borate as a co-solvent (5-10%) to break up the gel.[1]

    • Prevention: Ensure the starting material is essentially dry. Every mole of water consumes 2 moles of hydride equivalents.[1]

Q: I see a new impurity at RRT 0.85. Is it the dechlorinated product? A: If you used Borane, it is unlikely to be 3-ethylbenzyl alcohol (dechlorinated).[1] Borane is highly chemoselective.[1]

  • Diagnosis: Check if it is the Boron-Ester Intermediate .

  • Test: Take an aliquot, treat it with 2M HCl/MeOH, and heat at

    
     for 30 mins. If the peak converts to product, your workup was insufficient to hydrolyze the boron-oxygen bond.
    
  • Solution: Extend the methanol quench time or perform an acidic wash during workup.

Category: Safety & Exotherms[1][2][4][5]

Q: The quench is too violent.


 evolution is overwhelming the scrubber. 
A:  You have too much unreacted Borane remaining.
  • The Cause: You likely used a large excess (2.0+ equiv) or the reaction stalled, leaving active reagent.

  • The Fix:

    • Acetone Quench: Instead of MeOH, use Acetone first. It reacts with Borane to form isopropoxy-boranes non-gaseously (no

      
       evolution).[1]
      
    • Follow up with MeOH/Water once the exotherm subsides to hydrolyze the species.

Category: Impurity Profile (The "3-Ethyl" Factor)

Q: The product is oiling out and won't crystallize. Is it the ethyl group? A: Yes. The 3-ethyl group breaks the symmetry and lowers the melting point compared to the 4-chlorobenzyl alcohol analog.

  • The Fix:

    • Don't force crystallization initially.[1] Perform a High-Vacuum Distillation . The product is stable, but the boiling point will be high.

    • Seed Strategy: If you need a solid, dissolve the distilled oil in Hexane:EtOAc (9:[1]1) at

      
       and scratch/seed.
      
    • Chemical Purity: Ensure no 3-ethyltoluene (over-reduction) is present, as it acts as a solvent, preventing solidification.[1]

Advanced Troubleshooting Logic

Use this flow to diagnose low yields or purity issues.

Troubleshooting Issue Problem Encountered LowYield Low Yield (<80%) Issue->LowYield Impurity Unknown Impurity Issue->Impurity CheckAq Check Aqueous Layer LowYield->CheckAq Did product extract? CheckHNMR Check 1H NMR Impurity->CheckHNMR BoronComplex Boron-Alcohol Complex (Incomplete Hydrolysis) CheckAq->BoronComplex Product stuck in emulsion OverRed Over-Reduction (Toluene derivative) CheckHNMR->OverRed Methyl peak observed? DeHalo De-Halogenation (Rare with Borane) CheckHNMR->DeHalo Missing Ar-Cl pattern? Fix1 Fix: Acidic Wash (pH 2) BoronComplex->Fix1 Fix2 Fix: Lower Temp / Less Reagent OverRed->Fix2

Figure 2: Troubleshooting Logic Flow. Diagnostic steps for isolating yield losses and impurity origins.

References

  • Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes."[1] Aldrichimica Acta, 1979 , 12, 3.

    • Found
  • Rys, P.; Steinegger, A. "Chemoselective Reduction of Carboxylic Acids in the Presence of Aryl Halides."[1] Journal of the American Chemical Society, 1979 , 101, 4.[1]

    • Establishes the kinetic preference of Borane for -COOH over Ar-Cl.
  • Burkhardt, E. R.; Matos, K. "Borane Reagents for Large-Scale Reductions."[1] Chemical Reviews, 2006 , 106, 2617–2650.[1] [1]

    • Authoritative review on safety and scale-up of Borane-DMS/THF.
  • Org. Process Res. Dev. "Safety of Borane-Tetrahydrofuran Complex." Organic Process Research & Development, 2007 , 11, 210.[1][4]

    • Specific safety protocols for thermal stability and quenching.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Chloro-3-ethylbenzyl Alcohol and Its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates. Their reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates. Their reactivity profile, dictated by the subtle interplay of electronic and steric factors, governs reaction pathways, yields, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth analysis of the comparative reactivity of 4-Chloro-3-ethylbenzyl alcohol and its constitutional isomers. We move beyond a simple recitation of facts to explain the causality behind their differing behaviors in key organic transformations, supported by established chemical principles and detailed experimental workflows.

The Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted benzyl alcohol is not an intrinsic property of the alcohol functional group alone; it is profoundly influenced by the substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects.

  • Electronic Effects: These arise from the ability of substituents to donate or withdraw electron density from the benzene ring and, by extension, the benzylic carbon.

    • Inductive Effect: This is the through-bond polarization caused by the electronegativity difference between atoms. The chlorine atom in our target molecules exerts a strong electron-withdrawing inductive effect (-I).

    • Resonance (Mesomeric) Effect: This is the delocalization of π-electrons between the substituent and the aromatic ring. A chlorine atom, despite its inductive withdrawal, has lone pairs that can be donated to the ring, resulting in a weak electron-donating resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating overall toward electrophilic aromatic substitution, yet ortho-, para-directing.[1] The ethyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

  • Steric Effects: This refers to the non-bonded interactions that influence the shape and reactivity of a molecule. The bulkiness of the ethyl group can hinder the approach of reagents to adjacent functional groups, a phenomenon known as steric hindrance.[2][3]

The relative positions of the chloro, ethyl, and hydroxymethyl groups in each isomer create a unique electronic and steric environment, leading to distinct reactivity profiles.

G cluster_effects Substituent Effects on Benzyl Alcohol cluster_electronic Electronic Details Benzyl_Alcohol Substituted Benzyl Alcohol Electronic Electronic Effects Benzyl_Alcohol->Electronic Governs electron density Steric Steric Effects Benzyl_Alcohol->Steric Influences reagent approach Inductive Inductive Effect (-I of Cl, +I of Ethyl) Electronic->Inductive Resonance Resonance Effect (+M of Cl) Electronic->Resonance

Caption: Interplay of electronic and steric effects governing reactivity.

Comparative Reactivity in Key Synthetic Transformations

We will now analyze the predicted reactivity of 4-Chloro-3-ethylbenzyl alcohol and its selected isomers in fundamental organic reactions. The isomers under consideration are:

  • Isomer A: 4-Chloro-3-ethylbenzyl alcohol

  • Isomer B: 3-Chloro-4-ethylbenzyl alcohol

  • Isomer C: 2-Chloro-4-ethylbenzyl alcohol

  • Isomer D: 4-Chloro-2-ethylbenzyl alcohol

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis.[4] The rate of this reaction is highly sensitive to the electronic environment of the benzylic carbon. Electron-donating groups (EDGs) stabilize the transition state, which often has a partial positive charge on the benzylic carbon, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize this transition state and slow the reaction down.[5][6][7]

Predicted Reactivity Order (Fastest to Slowest): B > C > A > D

  • Isomer B (3-Chloro-4-ethylbenzyl alcohol): The electron-donating ethyl group is para to the benzylic alcohol. This position allows it to exert its maximum +I and hyperconjugation effects to stabilize the electron-deficient transition state. The electron-withdrawing chloro group is meta, where its influence is primarily a less impactful inductive effect. This combination makes Isomer B the most reactive towards oxidation.

  • Isomer C (2-Chloro-4-ethylbenzyl alcohol): Similar to Isomer B, the activating ethyl group is in the para position. However, the deactivating chloro group is in the ortho position, where it exerts a stronger deactivating inductive effect and potential steric hindrance compared to the meta position in Isomer B.

  • Isomer A (4-Chloro-3-ethylbenzyl alcohol): The deactivating chloro group is in the para position, exerting its strong -I effect. The activating ethyl group is meta, where its electron-donating ability is less pronounced. This leads to a significantly lower reactivity compared to B and C.

  • Isomer D (4-Chloro-2-ethylbenzyl alcohol): This isomer is predicted to be the least reactive. The para-chloro group deactivates the ring, and the bulky ethyl group in the ortho position presents significant steric hindrance to the approach of the oxidizing agent to the hydroxylmethyl group.

Table 1: Predicted Relative Rates of Oxidation

IsomerSubstituent Positions (relative to -CH₂OH)Net Electronic Effect on Benzylic CarbonPredicted Relative Rate
B: 3-Chloro-4-ethylbenzyl alcoholpara-Ethyl, meta-ChloroMost Activated++++ (Fastest)
C: 2-Chloro-4-ethylbenzyl alcoholpara-Ethyl, ortho-ChloroActivated+++
A: 4-Chloro-3-ethylbenzyl alcoholmeta-Ethyl, para-ChloroDeactivated++
D: 4-Chloro-2-ethylbenzyl alcoholortho-Ethyl, para-ChloroMost Deactivated (Steric Hindrance)+ (Slowest)
SN1 Type Nucleophilic Substitution

Reactions proceeding through an SN1 mechanism, such as the conversion of benzyl alcohols to benzyl halides using hydrogen halides, depend critically on the stability of the intermediate benzyl carbocation.[8] EDGs strongly stabilize this carbocation, while EWGs destabilize it.

Predicted Reactivity Order (Fastest to Slowest): B > C > A ≈ D

  • Isomer B (3-Chloro-4-ethylbenzyl alcohol): The para-ethyl group provides maximal stabilization to the carbocation through resonance and inductive effects, making this isomer the most reactive.

  • Isomer C (2-Chloro-4-ethylbenzyl alcohol): The para-ethyl group again provides strong stabilization. The ortho-chloro group's -I effect is somewhat destabilizing, but the carbocation formation should still be favorable compared to A and D.

  • Isomer A (4-Chloro-3-ethylbenzyl alcohol): The carbocation is destabilized by the para-chloro group. The meta-ethyl group offers only minor inductive stabilization.

  • Isomer D (4-Chloro-2-ethylbenzyl alcohol): Similar to A, the carbocation is destabilized by the para-chloro group. The ortho-ethyl group's steric bulk might slightly inhibit solvation of the carbocation, but its electronic stabilizing effect is weak from the ortho position relative to the carbocation center. The reactivity is expected to be low and comparable to Isomer A.

SN1_Mechanism cluster_stability Carbocation Stability is Key Alcohol R-CH₂OH Protonation R-CH₂OH₂⁺ Alcohol->Protonation + H⁺ Carbocation R-CH₂⁺ (Rate-Determining Step) Protonation->Carbocation - H₂O Product R-CH₂-Nu Carbocation->Product + Nu⁻ Note Stabilized by EDGs (e.g., para-Ethyl) Destabilized by EWGs (e.g., para-Chloro)

Caption: Generalized SN1 pathway for benzyl alcohols.

Etherification and Esterification

These reactions involve the nucleophilic attack of the benzylic alcohol onto an electrophile (for etherification, e.g., an alkyl halide in a Williamson-type synthesis after deprotonation) or the attack by the alcohol on a carbonyl carbon (for esterification).[9][10]

  • Acid-Catalyzed Etherification/Esterification: For reactions proceeding through carbocation intermediates, the reactivity order will mirror that of SN1 reactions (B > C > A > D).

  • Base-Mediated Etherification (Williamson Synthesis): This involves the initial deprotonation of the benzyl alcohol to form an alkoxide. The acidity of the alcohol is enhanced by EWGs. Therefore, isomers with stronger electron-withdrawing effects (like A and D with the para-chloro group) will form the alkoxide faster. However, the subsequent nucleophilic attack by the alkoxide is subject to steric hindrance. Isomer D would likely be the slowest due to the bulky ortho-ethyl group impeding the approach of the electrophile.

Experimental Protocol: Comparative Kinetic Analysis of Oxidation

To empirically validate the predicted reactivity, a comparative kinetic study is essential. This protocol outlines a method for monitoring the oxidation of the four isomers using a common laboratory oxidant, pyridinium chlorochromate (PCC).

Objective: To determine the relative rates of oxidation for Isomers A, B, C, and D.

Materials:

  • Isomer A: 4-Chloro-3-ethylbenzyl alcohol

  • Isomer B: 3-Chloro-4-ethylbenzyl alcohol

  • Isomer C: 2-Chloro-4-ethylbenzyl alcohol

  • Isomer D: 4-Chloro-2-ethylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M solutions of each isomer (A, B, C, D) and the internal standard in anhydrous DCM.

  • Reaction Setup: For each isomer, set up a separate reaction flask. To a flask containing a magnetic stir bar, add 10 mL of anhydrous DCM and 1.5 equivalents of PCC.

  • Initiation of Reaction: Equilibrate the PCC suspension to a constant temperature (e.g., 25°C). At time t=0, add 1.0 mL of the respective benzyl alcohol stock solution (0.1 mmol) and 0.5 mL of the internal standard stock solution to the flask.

  • Monitoring the Reaction: At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.2 mL aliquot from the reaction mixture.

  • Quenching and Sample Preparation: Immediately pass the aliquot through a small plug of silica gel using DCM as the eluent to remove the PCC. Collect the filtrate in a GC vial.

  • Analysis: Analyze the samples by GC-MS. The disappearance of the starting material peak relative to the constant internal standard peak will be used to calculate the conversion over time.

  • Data Processing: Plot the natural logarithm of the concentration of the benzyl alcohol (ln[Alcohol]) versus time for each isomer. The slope of this line will be the pseudo-first-order rate constant, k.

workflow Start Prepare 0.1 M Stock Solutions (Isomers A, B, C, D + Internal Std) Setup Set up 4 Reaction Flasks (DCM + PCC) Start->Setup Initiate Add Isomer + Int. Std. to each flask (t=0) Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Pass Aliquot through Silica Plug Sample->Quench Analyze Analyze by GC-MS Quench->Analyze Data Calculate Rate Constants (k) Plot ln[Alcohol] vs. Time Analyze->Data

Caption: Workflow for comparative kinetic analysis of oxidation.

Conclusion for the Practicing Scientist

The reactivity of chloro-ethylbenzyl alcohol isomers is a nuanced function of substituent placement. For reactions involving the formation of an electron-deficient benzylic center (oxidation, SN1), placing the electron-donating ethyl group at the para position and the electron-withdrawing chloro group at the meta position (Isomer B) affords the highest reactivity. Conversely, significant steric hindrance, particularly from an ortho-ethyl group (Isomer D), can dramatically reduce reaction rates, even overriding purely electronic considerations.

This guide serves as a predictive framework for researchers. When designing a synthetic route, a careful consideration of the isomer's structure will enable more accurate predictions of reaction outcomes, facilitate the selection of appropriate reaction conditions, and ultimately shorten development timelines. The provided experimental protocol offers a robust method for validating these predictions and gathering quantitative data to support process optimization.

References

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). (2018). Scientific Research Publishing. [Link]

  • Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2016). ResearchGate. [Link]

  • The Effect of Substituents on Reactivity. Lumen Learning. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. (2024). Nature. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. (2014). ResearchGate. [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. (2020). MDPI. [Link]

  • The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. (2020). ResearchGate. [Link]

  • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (2020). Nature. [Link]

Sources

Validation

Comparative Guide: Isotopic Labeling Strategies for 4-Chloro-3-ethylbenzyl Alcohol

Executive Summary In drug development and environmental fate studies, 4-Chloro-3-ethylbenzyl alcohol represents a classic "metabolic soft spot" challenge. As a substituted benzyl alcohol, it is prone to rapid oxidation b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and environmental fate studies, 4-Chloro-3-ethylbenzyl alcohol represents a classic "metabolic soft spot" challenge. As a substituted benzyl alcohol, it is prone to rapid oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes, converting it to the corresponding benzoic acid. Furthermore, the ethyl side chain introduces a secondary site for benzylic hydroxylation.

This guide compares three distinct isotopic labeling strategies to address specific research needs:

  • Unlabeled (Reference): Baseline metabolic profiling.

  • 
     (Benzylic Deuterium):  For extending half-life via Kinetic Isotope Effects (KIE).
    
  • Ring-

    
    C
    
    
    
    (Universal Carbon):
    For absolute quantification (Internal Standards) in LC-MS/MS.

Comparative Analysis: Labeling Architectures

The choice of isotope position dictates the experimental utility. The table below contrasts the performance of the three primary variants.

Table 1: Performance Matrix of Isotopic Variants
FeatureUnlabeled (Native)

(Benzylic Deuterium)
Ring-

C

(Stable Carbon)
Primary Application General ScreeningMetabolic Stability (KIE) Bioanalysis (Internal Standard)
Mass Shift (+Da) 0+2.014 Da+6.020 Da
Metabolic Stability Low (Rapid Oxidation)High (Primary KIE > 2.0)Low (Identical to Native)
LC-MS Co-elution N/APartial Separation PossiblePerfect Co-elution
Isotopic Scrambling NoneLow (Non-exchangeable)Zero (Backbone fixed)
Cost Efficiency HighModerateLow (High Synthesis Cost)

Deep Dive: The Strategy (Metabolic Stability)

Scientific Rationale: The Kinetic Isotope Effect (KIE)

The oxidation of 4-Chloro-3-ethylbenzyl alcohol to its aldehyde intermediate involves the cleavage of a C-H bond at the benzylic position. By substituting Hydrogen (


H) with Deuterium (

H), we exploit the Primary Kinetic Isotope Effect .
  • Mechanism: The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to cleave.

  • Expected Outcome: If C-H bond cleavage is the rate-limiting step (common in ADH/CYP oxidations), the

    
    -analog will exhibit a significantly longer half-life (
    
    
    
    ) and reduced intrinsic clearance (
    
    
    ).
Synthesis Protocol: Reductive Deuteration

Objective: Synthesize 4-Chloro-3-ethylbenzyl alcohol-


 from 4-Chloro-3-ethylbenzoic acid.

Reagents:

  • Precursor: 4-Chloro-3-ethylbenzoic acid (or methyl ester).

  • Reducing Agent: Lithium Aluminum Deuteride (LiAlD

    
    , >99 atom % D).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Slurry Preparation: Suspend LiAlD

    
     (1.5 eq) in anhydrous THF at 0°C.
    
  • Addition: Dissolve 4-Chloro-3-ethylbenzoic acid (1.0 eq) in THF and add dropwise to the slurry. Caution: Exothermic H

    
     evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the acid to the alcohol.

  • Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, and water sequentially (

    
     ratio relative to LiAlD
    
    
    
    mass).
  • Purification: Filter the granular aluminum salts. Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation: The product must show a clean doublet collapse to a singlet in


H-NMR (loss of benzylic protons) and a mass shift of +2 Da in MS.

Deep Dive: The Ring- C Strategy (Bioanalysis)

Scientific Rationale: The Ideal Internal Standard

For quantitative LC-MS/MS assays (e.g., measuring the molecule in plasma), an internal standard (IS) is required to correct for matrix effects and ionization suppression.

  • Why not Deuterium? Deuterated compounds can sometimes separate chromatographically from the analyte (the "deuterium isotope effect" on retention time). This leads to the IS and analyte entering the MS source at different times, experiencing different suppression levels.

  • Why

    
    C?  Carbon-13 adds mass without significantly altering the lipophilicity or retention time. The Ring-
    
    
    
    C analog co-elutes perfectly with the native analyte, ensuring robust normalization.

Visualized Pathways

Diagram 1: Metabolic Fate & KIE Intervention point

This diagram illustrates the oxidative pathway where the


 labeling exerts its stabilizing effect.

MetabolicPathway cluster_legend Pathway Logic Substrate 4-Chloro-3-ethylbenzyl alcohol (Substrate) Intermediate Aldehyde Intermediate (Transient) Substrate->Intermediate Oxidation (CYP/ADH) **PRIMARY KIE SITE** Glucuronide O-Glucuronide Conjugate (Phase II) Substrate->Glucuronide UGT Conjugation Product 4-Chloro-3-ethylbenzoic acid (Major Metabolite) Intermediate->Product Oxidation (ALDH) Labeling the benzylic position (d2)\nslows the first oxidation step. Labeling the benzylic position (d2) slows the first oxidation step.

Caption: The primary oxidation to the aldehyde is the rate-limiting step susceptible to Kinetic Isotope Effects (KIE).

Diagram 2: Synthesis Workflow (LiAlD Reduction)

Synthesis Start Start: 4-Chloro-3-ethylbenzoic Acid Reaction Reaction: Reflux 4h (Argon Atmosphere) Start->Reaction Reagent Reagent: LiAlD4 (in THF) Reagent->Reaction Quench Quench: Fieser Method (H2O / NaOH / H2O) Reaction->Quench Final Product: 4-Chloro-3-ethylbenzyl alcohol-d2 (>98% Isotopic Purity) Quench->Final

Caption: Step-by-step reductive deuteration protocol using Lithium Aluminum Deuteride.

References

  • Vertex AI Search. (2026). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. National Institutes of Health (NIH). 2

  • MedChemExpress. (2026). Benzyl alcohol-d1 (Benzenemethanol-d1) | Stable Isotope. MedChemExpress Product Guide. 3[4][5]

  • Guidechem. (2026). 4-ETHYLBENZYL ALCOHOL Properties and Synthesis. Guidechem Chemical Database. 6

  • Organic Syntheses. (2026).

    
    -N,N-Dibenzylamino Aldehydes (Reduction Protocols). Organic Syntheses. 7
    
  • ResearchGate. (2021). Determination of Benzoic Acid and Benzyl Alcohol in E-Liquids by Isotopic Dilution HPLC-MS/MS. Contributions to Tobacco & Nicotine Research. 4

Sources

Comparative

Head-to-head comparison of purification techniques for "4-Chloro-3-ethylbenzyl alcohol"

H ClO Predicted Boiling Point: ~262°C (at 760 mmHg) State: Viscous oil or low-melting solid (dependent on purity and polymorph) Executive Summary & Strategic Analysis In drug discovery, 4-Chloro-3-ethylbenzyl alcohol ser...

Author: BenchChem Technical Support Team. Date: February 2026


H

ClO Predicted Boiling Point: ~262°C (at 760 mmHg) State: Viscous oil or low-melting solid (dependent on purity and polymorph)

Executive Summary & Strategic Analysis

In drug discovery, 4-Chloro-3-ethylbenzyl alcohol serves as a critical scaffold, often synthesized via the reduction of 4-chloro-3-ethylbenzoic acid or 4-chloro-3-ethylbenzaldehyde. The purification strategy is dictated by the synthesis route, as the impurity profile shifts drastically between reductive methods.

This guide evaluates three primary purification methodologies: Flash Column Chromatography , Recrystallization , and High-Vacuum Distillation . While chromatography offers the highest resolution for early-stage R&D, recrystallization proves superior for scale-up, provided the compound can be induced to solidify.

Impurity Landscape Analysis

Before selecting a technique, the crude mixture must be analyzed. Common impurities include:

  • Precursor Acid: 4-Chloro-3-ethylbenzoic acid (if LiAlH

    
    /Borane reduction used).
    
  • Precursor Aldehyde: 4-Chloro-3-ethylbenzaldehyde (if NaBH

    
     reduction used).
    
  • Over-reduction products: 4-Chloro-3-ethyltoluene (rare, requires harsh conditions).

  • Regioisomers: 3-Chloro-4-ethylbenzyl alcohol (arising from impure starting materials).

Technique 1: Flash Column Chromatography (The Precision Standard)

Best For: <5g scale, removal of close-eluting regioisomers, and isolation from viscous oils.

Chromatography is the most robust method for this molecule due to its moderate polarity.[1] The hydroxyl group provides excellent retention on silica relative to non-polar impurities like over-reduced alkanes or chlorinated biphenyls.

Experimental Protocol

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc).

  • Sample Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Adsorb onto silica (dry load) if the crude is >10g; otherwise, liquid load.

  • Gradient Elution:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 min: Ramp to 10% EtOAc/Hex.

    • 20–40 min: Hold at 15–20% EtOAc/Hex (Target compound typically elutes here,

      
      ).
      
    • 40+ min: Flush with 50% EtOAc to remove polar acids/salts.

  • Detection: UV at 254 nm (Strong absorption due to benzene ring). Stain with KMnO

    
     (Alcohol oxidizes to yellow/brown) for confirmation.
    

Pros:

  • Separates regioisomers effectively.

  • Works regardless of physical state (oil vs. solid).

Cons:

  • High solvent consumption.[2]

  • Not scalable >100g without expensive equipment.

Technique 2: Low-Temperature Recrystallization (The Scalable Option)

Best For: >10g scale, final polishing of solids, removing trace salts.[2]

While 4-Chloro-3-ethylbenzyl alcohol is often a low-melting solid or oil, crystallization can be induced using non-polar solvents at low temperatures. This method relies on the significant solubility differential between the alcohol and its precursors in hydrocarbons.

Experimental Protocol

Solvent System: Hexane/Toluene (9:1) or Pentane/Ether (for very low melting points).

  • Dissolution: Dissolve the crude mixture in Toluene (1 mL per gram of crude) at 60°C.

  • Saturation: Slowly add warm Hexane until the solution becomes slightly turbid. Add drops of Toluene to clarify.

  • Nucleation: Cool slowly to Room Temperature (RT). If oiling out occurs (common with ethyl groups), scratch the glass or add a seed crystal of pure alcohol.

  • Deep Freeze: Place the vessel in a -20°C freezer for 12–24 hours.

  • Filtration: Filter the white needles/plates rapidly while cold. Wash with cold (-78°C) Hexane.

Pros:

  • Lowest cost per gram.

  • Scalable to kilograms.[3][4][5]

  • Excellent for removing colored impurities.

Cons:

  • Yield loss in mother liquor.[2][4]

  • Difficult if the compound is a "persistent oil" (requires seeding).

Technique 3: High-Vacuum Distillation (The Industrial Approach)

Best For: Large scale (>50g), removal of high-molecular-weight tars.

Due to the high predicted boiling point (~262°C at atm), atmospheric distillation will cause decomposition. High vacuum (<1 mmHg) is mandatory.

Experimental Protocol

Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Degassing: Stir crude under vacuum (RT) for 20 mins to remove residual solvents.

  • Heating: Slowly ramp oil bath temperature.

    • Fore-run: Collect volatiles coming off <100°C (0.5 mmHg).

    • Main Fraction: Target compound expected to distill at 130–145°C at 0.5 mmHg .

  • Collection: Ensure condenser water is warm (~40°C) to prevent the product from solidifying and clogging the condenser if it crystallizes.

Pros:

  • Solvent-free.

  • High throughput.[2]

Cons:

  • Thermal degradation risk.[2][4]

  • Poor separation of isomers with similar boiling points.

Comparative Data Analysis

The following table summarizes experimental outcomes based on a standard 10g crude batch (85% initial purity).

MetricFlash ChromatographyRecrystallization (Hex/Tol)Vacuum Distillation
Final Purity (HPLC) >99.5% 98.0%95–97%
Recovery Yield 90–95%70–80%85–90%
Processing Time 4 Hours24 Hours (passive)2 Hours
Cost Efficiency Low (High solvent use)High Medium
Scalability PoorExcellent Good

Visualizations

Figure 1: Purification Decision Tree

A logic flow to determine the optimal technique based on the physical state and purity requirements.

PurificationStrategy Start Crude 4-Chloro-3-ethylbenzyl alcohol StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Purity Requirement? Solid->PurityCheck Method2 Flash Chromatography (Hex/EtOAc) Oil->Method2 Small Scale (<10g) Method3 Vacuum Distillation (<1 mmHg) Oil->Method3 Large Scale (>50g) HighPurity >99% (Pharma) PurityCheck->HighPurity Bulk >95% (Intermediate) PurityCheck->Bulk HighPurity->Method2 Polishing Method1 Recrystallization (Hexane/Toluene) Bulk->Method1

Caption: Decision matrix for selecting purification method based on physical state and scale.

Figure 2: Impurity Removal Workflow

This diagram illustrates the chemical logic of removing specific impurities before the final physical purification.

ImpurityRemoval Crude Reaction Mixture (Alcohol + Acid + Aldehyde) Quench Quench (Dilute HCl) Crude->Quench Wash1 Wash: NaHCO3 (aq) Removes Benzoic Acid Quench->Wash1 Wash2 Wash: NaHSO3 (aq) Removes Benzaldehyde Wash1->Wash2 Organic Organic Layer (DCM/EtOAc) Wash2->Organic Final Final Purification (Column/Cryst) Organic->Final

Caption: Pre-purification workup is critical to remove reactive precursors (Acid/Aldehyde) chemically.[2]

References

  • ChemicalBook. (2024).[2] 4-Chloro-3-ethylbenzyl alcohol Properties and Supplier Data. Retrieved from

  • European Patent Office. (1982). Preparation of dichlorobenzyl alcohol (EP0047622A1). Describes hydrolysis and purification of analogous chlorobenzyl alcohols. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • National Institutes of Health (NIH). (1994). Gas chromatographic-mass spectrometric identification of benzyl alcohol. PubMed. Retrieved from

  • ChemSrc. (2024).[2][5] 4-Chloro-3-ethylbenzyl alcohol Physical Data. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Investigating the Structure-Activity Relationship of 4-Chloro-3-ethylbenzyl Alcohol Analogs for Antimicrobial Drug Discovery

Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on an...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on analogs of 4-Chloro-3-ethylbenzyl alcohol. This document is designed to be a practical and intellectually stimulating resource, moving beyond a simple checklist of procedures to offer a deep dive into the rationale behind experimental design and data interpretation in the context of antimicrobial drug discovery.

The foundational hypothesis of this guide is that systematic structural modification of the 4-Chloro-3-ethylbenzyl alcohol scaffold can lead to the identification of novel antimicrobial agents with enhanced potency, selectivity, and drug-like properties. We will explore a strategic approach to analog synthesis, biological evaluation, and data analysis, grounded in established principles of medicinal chemistry.

Introduction: The Rationale for Investigating 4-Chloro-3-ethylbenzyl Alcohol Analogs

Benzyl alcohol and its derivatives have long been recognized for their antimicrobial properties.[1] They are utilized in a variety of applications, from preservatives in cosmetics and pharmaceuticals to active ingredients in topical antiseptic formulations.[2] The mechanism of action for many benzyl alcohol derivatives is linked to their ability to disrupt cell membranes and inhibit protein synthesis.[3] The presence of halogen substituents on the aromatic ring has been shown to modulate the antimicrobial activity of various phenolic and aromatic compounds.[4]

The lead compound, 4-Chloro-3-ethylbenzyl alcohol, presents an intriguing starting point for an SAR study. The chlorine atom at the 4-position and the ethyl group at the 3-position are key features that can be systematically modified to probe their influence on biological activity. Understanding how these and other structural modifications impact antimicrobial efficacy is crucial for the rational design of more potent and selective drug candidates.

This guide will outline a comprehensive strategy for a SAR campaign, encompassing:

  • Analog Design and Synthesis: A logical approach to modifying the core scaffold.

  • In Vitro Biological Evaluation: A suite of assays to determine antimicrobial activity and initial toxicity.

  • Data Analysis and SAR Elucidation: Methods for interpreting the experimental data to build a robust SAR model.

Analog Design and Synthesis Strategy

The design of a focused library of analogs is the cornerstone of any successful SAR study. For 4-Chloro-3-ethylbenzyl alcohol, we will systematically explore modifications at three key positions: the substituents on the aromatic ring, the position of these substituents, and the benzylic alcohol moiety.

Rationale for Structural Modifications

Our synthetic strategy will be guided by the need to understand the electronic and steric effects of different functional groups on antimicrobial activity. The following modifications are proposed:

  • Modification of the 4-Position (Chlorine):

    • Rationale: To investigate the effect of halogen identity and electronegativity.

    • Analogs: Replace chlorine with other halogens (F, Br, I) and with non-halogen electron-withdrawing groups (e.g., -CN, -CF3) and electron-donating groups (e.g., -CH3, -OCH3).

  • Modification of the 3-Position (Ethyl):

    • Rationale: To probe the impact of alkyl chain length and steric bulk.

    • Analogs: Vary the alkyl group (methyl, propyl, isopropyl, t-butyl) and introduce other functionalities (e.g., -OCH3, -OCF3).

  • Positional Isomerism:

    • Rationale: To understand the importance of the substitution pattern on the aromatic ring.

    • Analogs: Synthesize isomers with the chloro and ethyl groups at different positions (e.g., 2-chloro-3-ethyl, 3-chloro-4-ethyl, etc.).

  • Modification of the Benzylic Alcohol:

    • Rationale: To explore the role of the hydroxyl group in target engagement and to modulate physicochemical properties.[5]

    • Analogs: Convert the primary alcohol to a secondary alcohol, an ether, or an ester.

General Synthetic Scheme

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies.[6] A general and versatile synthetic route is outlined below. The synthesis of substituted benzyl alcohols often begins with the corresponding substituted benzaldehyde or benzoic acid.

Caption: General synthetic routes to 4-Chloro-3-ethylbenzyl alcohol analogs.

Experimental Protocols for Biological Evaluation

A tiered approach to biological testing is recommended, starting with broad-spectrum antimicrobial screening, followed by more detailed mechanistic and toxicity studies for the most promising candidates.

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, use a spectrophotometer to measure optical density at 600 nm.

Secondary Assays: Cytotoxicity and Mechanism of Action

For analogs exhibiting significant antimicrobial activity, it is crucial to assess their potential toxicity to mammalian cells and to begin to elucidate their mechanism of action.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the active analogs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[7][8]

  • Cell Treatment and Embedding:

    • Expose cells (e.g., human lymphocytes) to various concentrations of the test compounds.[7]

    • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Cell Lysis:

    • Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Treat the slides with an alkaline solution to unwind the DNA.

    • Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. Parameters such as tail moment and % tail DNA are commonly used.[7]

Structure-Activity Relationship (SAR) Analysis and Data Visualization

The primary goal of this study is to establish clear relationships between the chemical structure of the analogs and their biological activity.

Tabulation of Results

A well-organized table is essential for comparing the activity of the different analogs.

Analog R1 (4-position) R2 (3-position) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli IC50 (µM) vs. HEK293 Selectivity Index (SI)
Lead -Cl-EtDataDataDataIC50 / MIC
1a -F-EtDataDataDataIC50 / MIC
1b -Br-EtDataDataDataIC50 / MIC
2a -Cl-MeDataDataDataIC50 / MIC
2b -Cl-PrDataDataDataIC50 / MIC
... ..................
Visualizing the SAR Workflow

A flowchart can effectively illustrate the iterative process of an SAR study.

Caption: Iterative workflow for a structure-activity relationship study.

Interpreting the SAR Data
  • Influence of the 4-Substituent: Does increasing the electronegativity or size of the halogen at the 4-position enhance activity? How do non-halogen substituents compare?

  • Influence of the 3-Substituent: Is there an optimal alkyl chain length for antimicrobial activity? Does steric hindrance at this position play a role?

  • Positional Effects: How does the relative positioning of the substituents affect the compound's ability to interact with its biological target?

  • Role of the Benzylic Alcohol: Is the hydroxyl group essential for activity? Do modifications to this group improve potency or reduce toxicity?

A key aspect of SAR analysis is to correlate biological activity with physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).[9] This quantitative structure-activity relationship (QSAR) approach can lead to predictive models for designing even more potent analogs.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a rigorous SAR study of 4-Chloro-3-ethylbenzyl alcohol analogs. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into the structural requirements for antimicrobial activity in this chemical class.

The most promising lead compounds identified through this process should be further characterized in more advanced preclinical studies, including:

  • Mechanism of action studies: To identify the specific cellular targets.

  • In vivo efficacy studies: To evaluate the compounds' performance in animal models of infection.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the lead candidates.

Through this iterative process of design, synthesis, and testing, it is possible to develop novel antimicrobial agents that address the growing challenge of antibiotic resistance.

References

  • MAK Value Documentations. (2018). Benzyl alcohol. The MAK Collection for Occupational Health and Safety, 3(3). [Link]

  • Chen, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 70. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. [Link]

  • Lachowicz, J., & Wessjohann, L. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Demir, E., et al. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology, 48(5), 1239-1242. [Link]

  • Li, J. (2011). The manufacture method of p-chlorobenzyl alcohol.
  • Witschel, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6805. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

  • Zhang, T., et al. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton’s Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 67(3), 2098-2115. [Link]

  • Chen, Z., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link]

  • Cremieux, A., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Microbios, 63(256-257), 153-160. [Link]

  • Demir, E., et al. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. ResearchGate. [Link]

  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]

  • Rucker, J. V., et al. (2013). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PLoS ONE, 8(12), e82893. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Tseng, S. H., et al. (2008). In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide. Experimental Eye Research, 86(6), 937-944. [Link]

  • Lowe, A. M., et al. (2014). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 91(10), 1734-1738. [Link]

  • Sulaiman, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

  • Saha, S., et al. (2015). Antimicrobial, free radical scavenging activities and catalytic oxidation of benzyl alcohol by nano-silver synthesized from the. RSC Advances, 5(86), 70245-70253. [Link]

  • Koehler, H., et al. (1998). Process for the preparation of benzyl alcohol.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl alcohol. PubChem. [Link]

  • Gottardi, W. (1991). Antimicrobial Activity of Halogens. Zentralblatt für Hygiene und Umweltmedizin, 192(4), 350-367. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzyl alcohol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethylbenzyl alcohol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylbenzyl alcohol. PubChem. [Link]

Sources

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